Ttbk1-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H13ClN4O |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13ClN4O/c19-12-1-5-14(6-2-12)24-15-7-3-13(4-8-15)23-18-16-9-10-20-17(16)21-11-22-18/h1-11H,(H2,20,21,22,23) |
InChI Key |
RWRSKMSFZCQDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=CN3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
TTBK1 Binding Affinity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tau Tubulin Kinase 1 (TTBK1) binding affinity, covering its inhibitors, substrates, and role in signaling pathways implicated in neurodegenerative diseases. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development targeting TTBK1.
Introduction
Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine/tyrosine kinase primarily expressed in the central nervous system. It belongs to the casein kinase 1 (CK1) superfamily and plays a crucial role in the phosphorylation of tau protein, a process strongly implicated in the pathogenesis of Alzheimer's disease (AD) and other tauopathies.[1][2][3] TTBK1 is also known to phosphorylate TDP-43, another protein involved in neurodegenerative disorders.[1][4] The dysregulation of TTBK1 activity and its subsequent hyperphosphorylation of substrates contribute to the formation of neurofibrillary tangles and protein aggregates, hallmarks of these debilitating diseases.[1][3] This has positioned TTBK1 as a significant therapeutic target for the development of novel treatments. Understanding the binding affinities of small molecules and protein substrates to TTBK1 is paramount for the design of potent and selective inhibitors.
TTBK1 Inhibitor Binding Affinity
A variety of small molecule inhibitors targeting TTBK1 have been developed and characterized. The binding affinities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). This data is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds.
| Compound | Binding Affinity (IC50) | Binding Affinity (Kd) | Assay Type | Reference |
| BIIB-TTBK1i | ~9.5 nM | Recombinant kinase assay | ||
| BIIB-TTBK1i | 9.75 nM ± 1.38 | Cellular FRET assay (pS422 Tau) | ||
| TTBK1-IN-1 | 2.7 nM | [5] | ||
| TTBK1-IN-1 (compound 31) | 315 nM | [2] | ||
| AZ1 | 0.24 µM | [6] | ||
| AZ2 | 4.1 µM | [6] | ||
| BMS Compound | 120 nM (TTBK1), 170 nM (TTBK2) | Cell-free assay | [6] | |
| BGN8 | 60 nM | Biochemical assay | [6] | |
| BGN8 | 571 nM | In-cell assay | [6] | |
| BGN18 | 13-18 nM | Biochemical assay | [6] | |
| BGN18 | 259 nM | In-cell TTBK1 potency | [6] | |
| AMG28 | 199 nM | Biochemical assay | [6] | |
| AMG28 | 1.85 µM | Cellular assay (pS422 Tau) | [6] | |
| Analog 3 | 805-816 nM (TTBK1), 384 nM (TTBK2) | Enzymatic assay | [7] | |
| Analog 9 | < 600 nM (TTBK1), < 300 nM (TTBK2) | Enzymatic assay | [6] | |
| Analog 10 | < 600 nM (TTBK1), < 300 nM (TTBK2) | Enzymatic assay | [6] | |
| VNG1.47 | [8] | |||
| IGS2.7 | [8] | |||
| Staurosporine | >30 µM |
TTBK1 Substrate Binding and Phosphorylation
TTBK1's primary and most studied substrate is the microtubule-associated protein tau. TTBK1 phosphorylates tau at several serine, threonine, and tyrosine residues, with some sites being particularly associated with pathological states. TDP-43 has also been identified as a direct substrate of TTBK1.
| Substrate | Phosphorylation Sites | Biological Context | References |
| Tau Protein | Ser198, Ser199, Ser202, Ser422, Tyr197 | Phosphorylation at these sites is associated with the formation of paired helical filaments (PHFs) in Alzheimer's disease. pS422 is considered a critical biomarker for PHFs. | [1][2][3][9][10] |
| TDP-43 | Ser409/410 | Phosphorylation of TDP-43 by TTBK1 is implicated in Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD). | [4][11] |
| Tubulin | Not specified | TTBK1 is named for its ability to phosphorylate tubulin. | [1] |
TTBK1 Signaling Pathway
TTBK1 is a key player in a signaling cascade that leads to neurodegeneration. Its upregulation and activation contribute to the hyperphosphorylation of tau, leading to microtubule destabilization and the formation of neurofibrillary tangles. The pathway is also interconnected with other kinases, such as Cyclin-dependent kinase 5 (Cdk5), and is influenced by factors like amyloid-β (Aβ).
Experimental Protocols
Detailed methodologies are essential for the accurate determination of TTBK1 binding affinities. Below are generalized protocols for key experiments.
In Vitro TTBK1 Kinase Assay
This protocol outlines a typical in vitro kinase assay to measure the inhibitory activity of a compound against TTBK1.
Materials:
-
Recombinant human TTBK1 enzyme
-
TTBK1 substrate (e.g., recombinant tau protein or a specific peptide substrate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
Test inhibitor compounds dissolved in DMSO
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: To each well of a 96-well plate, add the kinase assay buffer.
-
Add Inhibitor: Add the test inhibitor at various concentrations to the appropriate wells. For control wells, add DMSO vehicle.
-
Add TTBK1: Add the diluted TTBK1 enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the TTBK1 substrate and ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for TTBK1, if known.
-
Incubation: Incubate the plate at 30°C or 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction and Detection: Stop the kinase reaction and detect the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip.
Generalized Protocol for TTBK1-Inhibitor Interaction:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant TTBK1 (ligand) onto the activated surface via amine coupling. The immobilization level should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Analyte Injection and Kinetic Analysis:
-
Prepare a series of dilutions of the small molecule inhibitor (analyte) in running buffer.
-
Inject the different concentrations of the analyte over the TTBK1-immobilized surface and a reference flow cell (without TTBK1 or with an irrelevant protein).
-
Monitor the binding response (in Resonance Units, RU) over time to obtain sensorgrams for the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Between different analyte injections, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte without denaturing the immobilized TTBK1.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (ka, kd) and the dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Principle: A solution of the ligand is titrated into a solution of the macromolecule, and the heat change associated with each injection is measured.
Generalized Protocol for TTBK1-Inhibitor Interaction:
-
Sample Preparation:
-
Prepare purified, concentrated solutions of TTBK1 and the inhibitor in the same, well-dialyzed buffer to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter cell.
-
Accurately determine the concentrations of both TTBK1 and the inhibitor.
-
-
ITC Experiment Setup:
-
Load the TTBK1 solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor into the TTBK1 solution.
-
Measure the heat change after each injection. The magnitude of the heat change will decrease as the TTBK1 binding sites become saturated.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to TTBK1.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Conclusion
This technical guide provides a foundational understanding of TTBK1 binding affinity, its role in disease, and the experimental approaches to study it. The provided data tables, signaling pathway diagram, and experimental protocols are intended to aid researchers in their efforts to develop novel therapeutics targeting TTBK1 for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully elucidate the complete TTBK1 interactome and the quantitative binding parameters of all its substrates to refine our understanding of its complex biology.
References
- 1. Tau tubulin kinases in proteinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tau-tubulin kinase 1 (TTBK1), a neuron-specific tau kinase candidate, is involved in tau phosphorylation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. genecards.org [genecards.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Frontiers | Tau-tubulin kinase [frontiersin.org]
- 9. Tau‐Tubulin Kinase 1 Expression, Phosphorylation and Co‐Localization with Phospho‐Ser422 Tau in the Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational identification of potential tau tubulin kinase 1 (TTBK1) inhibitors: a structural analog approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 | PLOS Genetics [journals.plos.org]
A Technical Guide to the Role of Tau Tubulin Kinase 1 (TTBK1) in Tau Phosphorylation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease (AD). Tau Tubulin Kinase 1 (TTBK1), a brain-specific serine/threonine and tyrosine kinase, has emerged as a critical initiator of pathological tau phosphorylation. Upregulated TTBK1 expression and activity are observed in AD brains, where the kinase directly and indirectly promotes the phosphorylation of tau at sites that lead to its detachment from microtubules, subsequent aggregation into neurofibrillary tangles (NFTs), and neurotoxicity. Its restricted expression to the central nervous system enhances its appeal as a therapeutic target. This guide provides an in-depth review of the TTBK1 signaling pathway, quantitative data on its phosphorylation sites and inhibitors, detailed experimental protocols for its study, and its implications for drug development.
The TTBK1-Tau Signaling Pathway
TTBK1 is a member of the casein kinase 1 (CK1) superfamily and is predominantly expressed in the neurons of the cortex and hippocampus.[1][2] In contrast, its homolog, TTBK2, is ubiquitously expressed and linked to different cellular functions and pathologies, such as spinocerebellar ataxia.[1][3] In cortical neurons, TTBK1, not TTBK2, is the primary isoform responsible for phosphorylating tau at epitopes enriched in tauopathies.[3][4]
The pathogenic role of TTBK1 involves several mechanisms:
-
Direct Tau Phosphorylation: TTBK1 directly phosphorylates tau at multiple residues associated with pathology.[5][6] This action is considered an early event in the cascade that leads to the formation of "pre-tangle" tau species.[1][5]
-
Indirect Kinase Activation: Evidence suggests TTBK1 can also activate other key tau kinases, such as cyclin-dependent kinase 5 (Cdk5) and glycogen synthase kinase 3 beta (GSK3β), creating an amplified cascade of tau hyperphosphorylation.[7]
-
Functional Impairment of Tau: TTBK1-mediated phosphorylation diminishes the affinity of tau for microtubules.[8][9] This detachment destabilizes the neuronal cytoskeleton and releases tau into the somatodendritic compartment, where it is prone to aggregation.[5][10]
-
Promotion of Neuroinflammation and Neurodegeneration: Overexpression of TTBK1 in animal models accelerates neurodegeneration and promotes a pro-inflammatory environment by recruiting peripheral monocytes into the central nervous system.[11]
The following diagram illustrates the central role of TTBK1 in the tau phosphorylation cascade.
Quantitative Data on TTBK1 Activity
Quantitative analysis has been crucial in defining the specific sites TTBK1 targets on tau and in evaluating the potency of inhibitors.
Table 1: Key Tau Phosphorylation Sites Targeted by TTBK1
TTBK1 phosphorylates tau on numerous serine, threonine, and tyrosine residues. Serine 422 is a particularly noteworthy site, as its phosphorylation is highly specific to pathological tau and is considered an early marker of NFT formation.[1][12]
| Phosphorylation Site | Residue Type | Pathological Relevance | Reference(s) |
| Ser422 | Serine | Key pathological site; marks pre-tangle formation; rarely phosphorylated in normal brain. | [1][2][4][5][6] |
| Ser202 | Serine | Component of the AT8 epitope (pSer202/pThr205), a widely used marker for PHF-tau. | [5][6][13] |
| Ser199 | Serine | Phosphorylated in paired helical filaments (PHFs). | [5][6][13] |
| Ser198 | Serine | Phosphorylated in PHFs. | [6][13] |
| Tyr197 | Tyrosine | Demonstrates TTBK1's dual-specificity kinase activity. | [2][5] |
| AT8 Epitope | Ser/Thr | Co-expression of TTBK1 and tau induces phosphorylation at the AT8 epitope. | [5] |
Table 2: Effects of Representative TTBK1 Inhibitors on Tau
The development of selective TTBK1 inhibitors is a key focus of therapeutic research. These compounds aim to block the ATP-binding pocket of the kinase, preventing the phosphorylation of tau.[10]
| Inhibitor | Type | Observed Effect on Tau Phosphorylation | Reference(s) |
| BIIB-TTBK1i | Small Molecule | Causes a dose-dependent decrease in tau phosphorylation at multiple disease-relevant sites in vivo. | [8][9] |
| AMG28 | Small Molecule | Inhibits tau phosphorylation at Ser422 in a cellular assay with a reported IC₅₀ of 1.85 µM. | [14][15] |
| VNG1.47 | Small Molecule | Reduces TDP-43 phosphorylation (another TTBK1 substrate) and restores its nuclear localization in AD patient-derived lymphoblasts. | [16] |
| TTBK1-ASO | Antisense Oligo | Prevents the hippocampal accumulation of phosphorylated tau in a tauopathy mouse model. | [7][17] |
Key Experimental Protocols
Studying the TTBK1-tau axis requires robust biochemical and cell-based assays. Below are representative protocols for assessing kinase activity and cellular phosphorylation.
Protocol 1: In Vitro TTBK1 Kinase Assay for Inhibitor Screening
This protocol is adapted from commercially available luminescent kinase assay kits (e.g., ADP-Glo™) and is designed for high-throughput screening of TTBK1 inhibitors.[18][19] The principle is to measure the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.
Materials:
-
Recombinant human TTBK1 enzyme
-
TTBK1 substrate (e.g., Myelin Basic Protein or a specific tau peptide)
-
Kinase Assay Buffer (e.g., HEPES, MgCl₂, EGTA, DTT)
-
ATP solution
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well plates
-
Luminometer
Methodology:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer. Dilute the TTBK1 enzyme and substrate to their final working concentrations in 1x Kinase Assay Buffer.
-
Inhibitor Plating: Prepare serial dilutions of test inhibitors in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%). Add 2.5 µL of the diluted inhibitor or vehicle (for "Positive Control" and "Blank" wells) to the wells of a 96-well plate.
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the tau substrate.
-
Add Master Mix: Add 12.5 µL of the master mix to each well.
-
Initiate Reaction: Add 10 µL of diluted TTBK1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 45 minutes.
-
ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by TTBK1 into ATP. Incubate at room temperature for 30-60 minutes.
-
Signal Detection: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to TTBK1 activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive (no inhibitor) and blank (no enzyme) controls. Plot the results to determine IC₅₀ values.
Protocol 2: Cell-Based Tau Phosphorylation Assay
This protocol allows for the assessment of TTBK1's ability to phosphorylate tau within a cellular context.
Materials:
-
HEK293 or SH-SY5Y cells
-
Expression plasmids for human tau (e.g., 2N4R) and human TTBK1
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pS422-tau, anti-AT8-tau, anti-total-tau, anti-TTBK1, anti-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Western blot equipment and reagents (gels, transfer system, ECL substrate)
Methodology:
-
Cell Culture: Plate HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Transfection: Co-transfect cells with plasmids for tau and TTBK1 using a suitable transfection reagent according to the manufacturer's protocol. Include controls: mock transfection, tau alone, and TTBK1 alone.
-
Incubation: Allow cells to express the proteins for 24-48 hours post-transfection.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-pS422-tau, anti-total-tau) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated tau signal to the total tau signal to determine the specific increase in phosphorylation induced by TTBK1 co-expression.[5]
Therapeutic Implications and Conclusion
The central role of TTBK1 in initiating pathological tau phosphorylation, combined with its brain-specific expression, makes it a highly attractive therapeutic target for AD and other tauopathies.[10][20] Inhibition of TTBK1 offers a promising strategy to directly reduce the formation of hyperphosphorylated, aggregation-prone tau, thereby potentially slowing or halting disease progression.[8][10]
Acute inhibition of TTBK1 with small molecules has been shown to significantly lower tau phosphorylation at multiple disease-relevant sites in vivo, providing strong proof-of-concept for this approach.[8][9] Furthermore, genetic knockdown of TTBK1 using antisense oligonucleotides has proven effective in preventing tau pathology in animal models.[7]
References
- 1. Frontiers | Tau-tubulin kinase [frontiersin.org]
- 2. Computational Design of Novel Tau-Tubulin Kinase 1 Inhibitors for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau‐Tubulin Kinase 1 Expression, Phosphorylation and Co‐Localization with Phospho‐Ser422 Tau in the Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mayo.edu [mayo.edu]
- 8. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
- 10. What are Tau tubulin kinase (TTBK) family inhibitors and how do they work? [synapse.patsnap.com]
- 11. Accelerated neurodegeneration and neuroinflammation in transgenic mice expressing P301L tau mutant and tau-tubulin kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. genecards.org [genecards.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients [frontiersin.org]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Tau Tubulin Kinase 1 (TTBK1), a new player in the fight against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TBK1 Inhibition in TDP-43 Pathology: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAR DNA-binding protein 43 (TDP-43) proteinopathies, characterized by the mislocalization and aggregation of TDP-43, are a pathological hallmark of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). TANK-binding kinase 1 (TBK1) has emerged as a key regulator of cellular processes implicated in the clearance of pathological TDP-43. Loss-of-function mutations in TBK1 are linked to an increased risk of developing these neurodegenerative diseases. Consequently, modulating TBK1 activity presents a potential therapeutic avenue. This technical guide provides an in-depth overview of the relationship between TBK1 and TDP-43 pathology, with a focus on the implications of TBK1 inhibition. While direct studies on the specific inhibitor TBK1-IN-2 in the context of TDP-43 are not yet publicly available, this guide leverages data from other well-characterized TBK1 inhibitors to elucidate the potential effects and provide a framework for future research.
Introduction to TBK1 and TDP-43
TBK1 is a multifaceted serine/threonine kinase involved in innate immunity, inflammation, and autophagy.[1][2] Its role in neurodegeneration is underscored by the discovery that haploinsufficiency of TBK1 is a genetic cause of familial ALS and FTD.[3][4] The primary pathological feature in the majority of ALS and FTD cases is the cytoplasmic accumulation and aggregation of TDP-43, a nuclear protein crucial for RNA metabolism.[5] The convergence of these two proteins in disease pathogenesis has spurred significant research into the molecular mechanisms connecting TBK1 function to TDP-43 homeostasis.
TBK1-IN-2: A Potent TBK1 Inhibitor
TBK1-IN-2 is a potent and specific inhibitor of TBK1. While research on its direct effects on TDP-43 pathology is not yet published, its biochemical profile suggests it as a valuable tool for studying the consequences of TBK1 inhibition.
| Compound | Target | IC50 | CAS Number |
| TBK1-IN-2 | TBK1 | 775 pM | 3075572-35-6 |
Table 1: Biochemical Profile of TBK1-IN-2. Data sourced from commercially available datasheets.[6][7]
The following sections will detail the known effects of TBK1 inhibition on TDP-43 pathology, using data from other established inhibitors as a reference for the potential activity of compounds like TBK1-IN-2.
The Impact of TBK1 Inhibition on TDP-43 Pathology
Inhibition of TBK1 has been shown to have complex and sometimes paradoxical effects on TDP-43 pathology. While TBK1 is involved in pathways that clear protein aggregates, its role in neuroinflammation suggests that its inhibition could also be beneficial in later disease stages.[8]
Effects on TDP-43 Phosphorylation
Phosphorylation of TDP-43 at serine residues S409/410 is a key pathological modification that promotes its aggregation. Studies have shown that reducing TBK1 activity can impact these phosphorylation events.
| TBK1 Inhibitor | Cell/Animal Model | Effect on TDP-43 Phosphorylation | Reference |
| BX795 | Neuro2a cells | Increase in phosphorylated TDP-43 (pTDP) levels upon reduction of endogenous TBK1 activity. | [9] |
| Amlexanox (AMX) | NSC-34 cells | Reduced levels of phosphorylated TBK1 and IRF3; decreased neuroinflammation induced by toxic TDP-43. | [10] |
| Fostamatinib (R788) | THP-1 and NSC-34 cells | Significantly inhibited levels of phosphorylated TBK1 and IRF3 in response to TDP-43-induced stress. | [10] |
Table 2: Quantitative Effects of TBK1 Inhibitors on TDP-43 Phosphorylation. This table summarizes the observed effects of different TBK1 inhibitors on the phosphorylation status of TDP-43 in various experimental models.
Effects on TDP-43 Localization and Aggregation
The mislocalization of TDP-43 from the nucleus to the cytoplasm and its subsequent aggregation are central to disease pathogenesis. TBK1 is implicated in the cellular machinery that manages these processes.
| TBK1 Modulation | Cell/Animal Model | Effect on TDP-43 Localization and Aggregation | Reference |
| TBK1 Overexpression | Neuro2a cells | Reduced levels of both soluble and insoluble TDP-43, with a more pronounced effect on aggregation-prone monomeric TDP-43. | [9] |
| TBK1 Deficiency | Human induced motor neurons (hMNs) | Increased cytoplasmic and insoluble TDP-43. | [11] |
Table 3: Impact of TBK1 Modulation on TDP-43 Localization and Aggregation. This table highlights the consequences of altering TBK1 levels on the subcellular distribution and aggregation state of TDP-43.
Key Signaling Pathways
TBK1 influences TDP-43 pathology through multiple signaling pathways. Understanding these pathways is critical for the rational design of therapeutic strategies.
A novel mechanism suggests that activated TBK1 induces the secretion of interferon-beta (IFNβ), which in turn upregulates the immunoproteasome to promote the degradation of aggregation-prone monomeric TDP-43.[9]
References
- 1. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated TBK1 promotes ACSL1-mediated microglia lipid droplet accumulation and neuroinflammation in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. An ALS-associated mutation affecting TDP-43 enhances protein aggregation, fibril formation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. TBK1, a prioritized drug repurposing target for amyotrophic lateral sclerosis: evidence from druggable genome Mendelian randomization and pharmacological verification in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
TTBK1 Inhibitor Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Tau Tubulin Kinase 1 (TTBK1) inhibitors, with a focus on publicly available data for well-characterized compounds. Due to the limited specific information on a compound designated "Ttbk1-IN-2," this document will use data from extensively profiled inhibitors such as BIIB-TTBKi (also known as BGN31 or TTBK1-IN-1) and other published tool compounds to illustrate the principles of TTBK1 inhibitor selectivity.
Core Concept: Targeting TTBK1 in Neurodegenerative Disease
TTBK1 is a neuron-specific serine/threonine kinase implicated in the pathological hyperphosphorylation of tau and TDP-43, key proteins in the pathology of Alzheimer's disease, frontotemporal dementia (FTD), and amyotrophic lateral sclerosis (ALS).[1][2][3][4] The development of potent and selective TTBK1 inhibitors is a promising therapeutic strategy to mitigate the progression of these devastating neurodegenerative disorders.[4][5] A critical aspect of developing such inhibitors is a thorough understanding of their selectivity profile to minimize off-target effects and ensure therapeutic efficacy.
Quantitative Selectivity Data
The following tables summarize the in vitro and in-cell potency of various reported TTBK1 inhibitors.
Table 1: Biochemical Potency of TTBK1/2 Inhibitors
| Compound | TTBK1 IC50 (nM) | TTBK2 IC50 (nM) | Notes | Reference |
| BGN18 | 13-18 | 13-18 | A potent, brain-penetrant azaindazole-based inhibitor. | [5] |
| BGN31 (BIIB-TTBKi / TTBK1-IN-1) | 15 | 8.2 | Demonstrates high potency against both TTBK1 and TTBK2. | [6] |
| BGN8 | 60 | - | An earlier azaindazole analog. | [5] |
| AMG28 | 805-816 | 988 | Originally designed as a NIK inhibitor. | [7] |
| Compound 3 | 805-816 | 384 | An analog of AMG28. | [7] |
Table 2: Cellular Target Engagement of TTBK1 Inhibitors
| Compound | In-Cell TTBK1 IC50 (nM) | Cell Line | Assay Type | Reference |
| BGN8 | 571 | - | - | [5] |
| BGN18 | 259 | - | - | [5] |
| AMG28 | 5,000-13,000 | HEK293 | NanoBRET | [7] |
| Compound 3 | 5,000-13,000 | HEK293 | NanoBRET | [7] |
Table 3: Off-Target Kinase Profile of BIIB-TTBKi (75mg/kg in vivo)
| Kinase | Percent Inhibition | Notes | Reference |
| TTBK1/TTBK2 | >90% | On-target engagement. | [8][9] |
| Off-Target Kinase 1 | >50% | One of only three off-target kinases inhibited by more than 50%. | [8][9] |
| Off-Target Kinase 2 | >50% | One of only three off-target kinases inhibited by more than 50%. | [8][9] |
| Off-Target Kinase 3 | >50% | One of only three off-target kinases inhibited by more than 50%. | [8][9] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Example)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against TTBK1.
-
Reagents and Materials:
-
Recombinant human TTBK1 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide derived from Tau or a generic kinase substrate like myelin basic protein)
-
Test compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96- or 384-well plates
-
-
Procedure:
-
Add kinase buffer, recombinant TTBK1 enzyme, and the substrate to the wells of the assay plate.
-
Add the test compound at various concentrations (typically a 10-point serial dilution). A DMSO control is used for 0% inhibition and a no-enzyme control for 100% inhibition.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a method to quantify compound binding to a target protein in living cells.
-
Principle: The assay utilizes a target protein (TTBK1) fused to a NanoLuc® luciferase enzyme. A fluorescent tracer that binds to the active site of the kinase is added to the cells. When the tracer is bound to the TTBK1-NanoLuc® fusion protein, energy transfer occurs upon addition of the NanoLuc® substrate, resulting in a BRET signal. A test compound that competes with the tracer for binding to the kinase will disrupt this energy transfer, leading to a decrease in the BRET signal.
-
Procedure:
-
HEK293 cells are transiently transfected with a plasmid encoding the NLuc-TTBK1 fusion protein.
-
The transfected cells are plated in 96- or 384-well plates.
-
The cells are treated with a serial dilution of the test compound.
-
The NanoBRET™ tracer is added to the wells.
-
The NanoBRET™ Nano-Glo® Substrate is added, and the donor (460 nm) and acceptor (610 nm) emission signals are measured.
-
The BRET ratio is calculated (acceptor emission/donor emission).
-
IC50 values are determined by plotting the BRET ratio against the compound concentration.
-
Visualizations
TTBK1 Signaling Pathway
Caption: TTBK1 signaling pathway and point of intervention.
Kinase Selectivity Assay Workflow
Caption: Workflow for determining kinase inhibitor selectivity.
On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target effects of a TTBK1 inhibitor.
References
- 1. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Frontiers | TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
Ttbk1-IN-2: A Chemical Probe for Tau-Tubulin Kinase 1 (TTBK1)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tau-tubulin kinase 1 (TTBK1) is a serine/threonine kinase predominantly expressed in the central nervous system. It has emerged as a significant therapeutic target in neurodegenerative diseases, primarily due to its role in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and its involvement in the phosphorylation of TDP-43, a key protein in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). Ttbk1-IN-2 (also known as compound 29) is a chemical probe that potently inhibits TTBK1 and has demonstrated brain permeability, making it a valuable tool for studying the biological functions of TTBK1 and for the development of novel therapeutics. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols for its use, and the signaling context of its target, TTBK1.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, providing a clear comparison of their potency and selectivity.
| Compound | TTBK1 IC50 (µM) | TTBK2 IC50 (µM) | Primary Cell Line for TDP-43 Phosphorylation Inhibition | In Vivo Model for TDP-43 Phosphorylation Inhibition | Reference |
| This compound (Compound 29) | 0.24 | 4.22 | NSC-34 motor neuron-like cells | Transgenic TDP-43 mice | [1] |
TTBK1 Signaling Pathway
TTBK1 is a key player in cellular signaling pathways implicated in neurodegeneration. Its primary substrates include tau and TDP-43. Phosphorylation of these proteins by TTBK1 contributes to their pathological aggregation and cellular mislocalization. The following diagram illustrates the central role of TTBK1 in these processes.
Caption: TTBK1 Signaling Pathway in Neurodegeneration.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard techniques used in the field and can be adapted for specific research needs.
Biochemical Kinase Inhibition Assay (Generic)
This protocol describes a general method for determining the in vitro potency of inhibitors against TTBK1.
Materials:
-
Recombinant human TTBK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide or a protein like Tau)
-
This compound or other test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant TTBK1 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular TDP-43 Phosphorylation Assay
This protocol outlines a method to assess the ability of this compound to inhibit TTBK1-mediated phosphorylation of TDP-43 in a cellular context.
Materials:
-
NSC-34 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TDP-43 (Ser409/410), anti-total-TDP-43, and an antibody for a loading control (e.g., GAPDH or β-actin)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorescent dye)
-
Western blotting equipment and reagents
Procedure:
-
Seed NSC-34 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Develop the blot using a suitable detection reagent and image the results.
-
Quantify the band intensities and normalize the levels of phosphorylated TDP-43 to total TDP-43 and the loading control.
In Vivo Assessment of TDP-43 Phosphorylation in a Transgenic Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a transgenic mouse model of TDP-43 proteinopathy.
Materials:
-
Transgenic mice expressing human TDP-43
-
This compound formulated for in vivo administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[1]
-
Anesthesia and surgical equipment for tissue collection
-
Tissue homogenization buffer
-
Reagents for Western blotting or immunohistochemistry as described above
Procedure:
-
Administer this compound to the transgenic mice via the desired route (e.g., intraperitoneal injection) at various doses.
-
At a specified time point after the final dose, euthanize the animals and collect the brain and spinal cord tissues.
-
Homogenize the tissues and prepare protein lysates.
-
Analyze the levels of phosphorylated and total TDP-43 in the tissue lysates by Western blotting as described in the cellular assay protocol.
-
Alternatively, perform immunohistochemistry on fixed tissue sections to visualize the localization and levels of phosphorylated TDP-43.
-
Quantify the results to determine the in vivo efficacy of this compound.
Discovery and Validation Workflow
The development of a chemical probe like this compound typically follows a structured workflow to ensure its potency, selectivity, and utility for in vitro and in vivo studies.
Caption: Chemical Probe Discovery and Validation Workflow.
Conclusion
This compound is a valuable tool for the investigation of TTBK1 biology and its role in neurodegenerative diseases. Its demonstrated potency, brain penetration, and ability to modulate TDP-43 phosphorylation in both cellular and animal models make it a suitable chemical probe for target validation and preclinical studies. The data and protocols provided in this guide are intended to facilitate the use of this compound by the scientific community and to support the ongoing efforts to develop novel therapies for devastating neurological disorders.
References
Ttbk1-IN-2: A Potential Modulator of Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroinflammation, a key contributor to the pathogenesis of various neurodegenerative diseases, presents a critical target for therapeutic intervention. Tau Tubulin Kinase 1 (TTBK1), a serine/threonine kinase predominantly expressed in the central nervous system, has emerged as a significant player in neuroinflammatory processes. Overexpression of TTBK1 is associated with the activation of microglia and the production of pro-inflammatory mediators. This whitepaper explores the potential of Ttbk1-IN-2, a potent TTBK1 inhibitor, as a novel agent to counter neuroinflammation. We will delve into the known roles of TTBK1 in neuroinflammation, the characteristics of this compound, and propose experimental frameworks to investigate its effects on microglial activation and cytokine release.
Introduction: The Role of TTBK1 in Neuroinflammation
TTBK1 is a crucial kinase implicated in the phosphorylation of tau and TDP-43, proteins central to the pathology of Alzheimer's disease and amyotrophic lateral sclerosis (ALS), respectively. Beyond its role in proteinopathy, compelling evidence indicates that TTBK1 is a significant driver of neuroinflammation.
Studies have shown that transgenic mice overexpressing TTBK1 exhibit enhanced neuroinflammation in the central nervous system.[1] This is characterized by a notable shift in the activation state of mononuclear phagocytes, including resident microglia and infiltrating macrophages. Specifically, TTBK1 expression promotes the accumulation of classically activated, pro-inflammatory monocytes.[1] Furthermore, the expression of chemokine ligand 2 (CCL2), a key chemokine for recruiting peripheral monocytes, is elevated in the presence of increased TTBK1.[1] This suggests that TTBK1 not only activates resident immune cells but also facilitates the recruitment of additional inflammatory cells to the CNS.
The kinase activity of TTBK1 appears to be central to these pro-inflammatory effects. Therefore, inhibiting TTBK1 presents a promising therapeutic strategy to mitigate neuroinflammation.
This compound: A Potent TTBK1 Inhibitor
This compound is a small molecule inhibitor of Tau Tubulin Kinase 1. It has demonstrated potent inhibition of TTBK1 in biochemical assays and exhibits good brain penetration, a critical characteristic for a CNS-targeted therapeutic.
Quantitative Data on this compound
| Parameter | Value | Reference |
| IC50 (TTBK1) | 0.24 µM | (Nozal et al., 2022) |
| IC50 (related kinase) | 4.22 µM | (Nozal et al., 2022) |
| Key Property | Brain Penetrant | (Nozal et al., 2022) |
| Observed in vivo effect | Reduces TDP-43 phosphorylation | (Nozal et al., 2022) |
| Observed in vivo effect on microglia | Promotes a shift to M2 anti-inflammatory phenotype | [2] |
Investigating the Anti-Neuroinflammatory Effects of this compound
While direct, extensive studies on the anti-inflammatory effects of this compound are emerging, preliminary evidence is promising. A study on novel pyrrolopyrimidine derivatives, including a compound identical to this compound (referred to as compound 29), demonstrated a shift towards an M2 anti-inflammatory microglia phenotype in vivo.[2] This suggests that TTBK1 inhibition can modulate microglial activation towards a neuroprotective state.
To further elucidate the anti-neuroinflammatory potential of this compound, a series of focused in vitro and in vivo experiments are warranted.
Proposed Experimental Protocols
In Vitro Microglia Activation Assay
This protocol details the methodology to assess the effect of this compound on lipopolysaccharide (LPS)-induced neuroinflammation in a microglial cell line.
4.1.1. Cell Culture
-
Cell Line: BV-2 or primary microglia.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
4.1.2. Experimental Procedure
-
Seed BV-2 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Induce neuroinflammation by adding LPS (100 ng/mL) to the wells (except for the control group).
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant for cytokine analysis and the cell lysate for protein analysis.
4.1.3. Analysis
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) in the supernatant using ELISA kits.
-
Nitric Oxide (NO) Assay: Measure the production of nitric oxide, a marker of inflammation, using the Griess reagent.
-
Western Blot: Analyze the expression of key inflammatory signaling proteins (e.g., phosphorylated NF-κB, Iba1) in the cell lysates.
In Vivo Model of Neuroinflammation
This protocol describes an approach to evaluate the efficacy of this compound in a mouse model of LPS-induced neuroinflammation.
4.2.1. Animal Model
-
Species: C57BL/6 mice.
-
Treatment Groups:
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound + LPS
-
4.2.2. Experimental Procedure
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection for 3 consecutive days.
-
On the third day, 1 hour after the final inhibitor/vehicle dose, induce systemic inflammation by i.p. injection of LPS (1 mg/kg).
-
Sacrifice the animals 24 hours after the LPS injection.
-
Collect brain tissue for analysis.
4.2.3. Analysis
-
Immunohistochemistry: Stain brain sections for microglial (Iba1) and astrocyte (GFAP) activation markers.
-
qRT-PCR: Analyze the mRNA expression of pro-inflammatory and anti-inflammatory genes in brain homogenates.
-
ELISA: Measure cytokine levels in brain homogenates.
Visualizations
Proposed TTBK1 Signaling Pathway in Neuroinflammation
Caption: Proposed signaling pathway of TTBK1-mediated neuroinflammation.
Experimental Workflow for In Vitro Studies
Caption: Workflow for assessing this compound effects on microglia in vitro.
Conclusion
The available evidence strongly implicates TTBK1 as a pro-inflammatory kinase in the central nervous system. This compound, a potent and brain-penetrant inhibitor of TTBK1, holds significant promise as a therapeutic agent to counter neuroinflammation. Preliminary findings of a shift towards an anti-inflammatory microglial phenotype with a similar compound are encouraging. The experimental protocols outlined in this whitepaper provide a clear roadmap for further investigation into the anti-neuroinflammatory properties of this compound. Such studies are crucial to validate its potential as a novel treatment for a range of neurodegenerative disorders where neuroinflammation is a key pathological driver.
References
- 1. Accelerated neurodegeneration and neuroinflammation in transgenic mice expressing P301L tau mutant and tau-tubulin kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TDP-43 Modulation by Tau-Tubulin Kinase 1 Inhibitors: A New Avenue for Future Amyotrophic Lateral Sclerosis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Ttbk1-IN-2: A Technical Guide for the Investigation of Kinase Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ttbk1-IN-2, a potent inhibitor of Tau Tubulin Kinase 1 (TTBK1). This document details the role of TTBK1 in cellular signaling, the mechanism of action of this compound, and its application as a chemical probe to dissect kinase-mediated signaling pathways implicated in neurodegenerative diseases.
Introduction to TTBK1
Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine kinase predominantly expressed in the central nervous system. It plays a crucial role in the phosphorylation of key neuronal proteins, including Tau and TAR DNA-binding protein 43 (TDP-43).[1][2] Dysregulation of TTBK1 activity is strongly associated with the pathology of several neurodegenerative disorders, most notably Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS).[3][4] In AD, hyperphosphorylation of Tau by kinases including TTBK1 leads to the formation of neurofibrillary tangles, a hallmark of the disease.[5] Similarly, in ALS, TTBK1-mediated phosphorylation of TDP-43 contributes to its mislocalization and aggregation, leading to neuronal dysfunction and death.[3] Given its central role in these pathologies, TTBK1 has emerged as a significant therapeutic target for the development of novel treatments for these devastating diseases.
This compound: A Potent and Selective TTBK1 Inhibitor
This compound is a small molecule inhibitor designed to be a potent and selective tool for studying TTBK1 function. Its efficacy and selectivity make it a valuable chemical probe for elucidating the specific roles of TTBK1 in cellular signaling cascades.
Quantitative Data on TTBK1 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable TTBK1 inhibitors. This data allows for a comparative analysis of their efficacy.
| Inhibitor | TTBK1 IC50 | TTBK2 IC50 | Notes | Reference |
| This compound | 0.24 µM | 4.22 µM | Brain penetrant, reduces TDP-43 phosphorylation in vivo. | [4] |
| BIIB-TTBKi (TTBK1-IN-1) | 9.75 nM (cellular) | - | Demonstrates in vivo target engagement and lowers Tau phosphorylation. | [6] |
| VNG1.47 | 0.2 µM | - | Brain permeable, restores TDP-43 homeostasis in AD patient-derived lymphoblasts. | [7] |
| AMG28 | 199 nM | - | - | [8] |
| Compound 29 | 0.24 µM | 4.22 µM | Selective for TTBK1 over TTBK2. | [4] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TTBK1 kinase domain. This binding event prevents the transfer of a phosphate group from ATP to TTBK1 substrates, thereby inhibiting its catalytic activity. The selectivity of this compound for TTBK1 over its close homolog TTBK2 allows for the specific interrogation of TTBK1-mediated signaling pathways.
Mechanism of this compound Action
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on TTBK1 activity and downstream signaling.
In Vitro TTBK1 Kinase Assay
This protocol outlines a biochemical assay to determine the IC50 of this compound against TTBK1. This assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Recombinant TTBK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate (or recombinant Tau/TDP-43)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (or other inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the this compound dilution to the appropriate wells. For control wells, add 5 µL of kinase assay buffer with DMSO.
-
Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for TTBK1), and the substrate (e.g., MBP).
-
Add 10 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of diluted recombinant TTBK1 enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tau‐Tubulin Kinase 1 Expression, Phosphorylation and Co‐Localization with Phospho‐Ser422 Tau in the Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
TTBK1-IN-2: A Technical Guide for Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tau tubulin kinase 1 (TTBK1), a neuron-specific serine/threonine and tyrosine kinase, has emerged as a significant therapeutic target in the landscape of Alzheimer's disease (AD) research.[1] Upregulated in the brains of AD patients, TTBK1 plays a pivotal role in the hyperphosphorylation of tau protein, a hallmark of the disease leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction and death.[2][3] This technical guide provides an in-depth overview of TTBK1's role in AD research models, focusing on its mechanism of action, relevant experimental data, and detailed protocols for key assays.
Mechanism of Action: The TTBK1 Signaling Cascade in Alzheimer's Disease
TTBK1 contributes to the pathology of Alzheimer's disease through a multi-faceted signaling cascade that primarily results in the hyperphosphorylation of the microtubule-associated protein tau. This process disrupts normal neuronal function and promotes the aggregation of tau into pathological NFTs.
Direct Tau Phosphorylation
TTBK1 directly phosphorylates tau at several sites pathologically relevant to Alzheimer's disease. In vitro and in cell-based assays have identified specific residues phosphorylated by TTBK1, including Ser198, Ser199, Ser202, and Ser422.[1][3] Phosphorylation at Ser422 is of particular interest as it is considered an early event in the formation of pre-tangle pathology.[2]
Indirect Tau Phosphorylation via Kinase Activation
Beyond its direct actions, TTBK1 amplifies tau phosphorylation by activating other key tau kinases, namely cyclin-dependent kinase 5 (Cdk5) and glycogen synthase kinase 3 beta (GSK3β).[4] This activation creates a feed-forward loop that exacerbates tau pathology.
Interaction with Amyloid-Beta and CRMP2
The pathological effects of TTBK1 are further compounded by its interaction with amyloid-beta (Aβ), the primary component of senile plaques. Aβ can induce the TTBK1-dependent phosphorylation of collapsin response mediator protein 2 (CRMP2).[5][6] Phosphorylated CRMP2 is associated with neurite degeneration and has been observed in the entorhinal cortex of early-stage AD brains.[6] This suggests a mechanistic link between the two hallmark pathologies of AD, amyloid plaques and neurofibrillary tangles, orchestrated in part by TTBK1.
Role in TDP-43 Pathology
Emerging evidence also implicates TTBK1 in the phosphorylation of TAR DNA-binding protein 43 (TDP-43), another protein found to be aggregated in the brains of some AD patients.[7] Inhibition of TTBK1 has been shown to restore normal TDP-43 localization and reduce its pathological aggregation in cellular models.[7]
TTBK1 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Adult onset pan-neuronal human tau tubulin kinase 1 expression causes severe cerebellar neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 5. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ttbk1-IN-2 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tau tubulin kinase 1 (TTBK1) is a serine/threonine kinase predominantly expressed in the central nervous system. It plays a crucial role in the phosphorylation of tau protein and TAR DNA-binding protein 43 (TDP-43), pathological hallmarks of several neurodegenerative diseases, including Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[1][2] TTBK1-mediated hyperphosphorylation of tau is believed to contribute to the formation of neurofibrillary tangles, a key pathological feature of AD.[3][4] Similarly, TTBK1 can phosphorylate TDP-43, promoting its aggregation and cytoplasmic mislocalization, which are characteristic features of ALS and frontotemporal lobar degeneration (FTLD).[2] This central role in neurodegenerative pathways makes TTBK1 a compelling therapeutic target.
Ttbk1-IN-2 is a potent inhibitor of TTBK1. This document provides detailed protocols for an in vitro kinase assay to characterize the inhibitory activity of this compound and similar compounds against TTBK1.
TTBK1 Signaling Pathway
TTBK1 is a key regulator of neuronal protein phosphorylation. Its primary substrates include Tau and TDP-43. Phosphorylation of these proteins by TTBK1 can lead to their aggregation and subsequent neurotoxicity, contributing to the pathology of various neurodegenerative diseases.
Caption: TTBK1 signaling pathway in neurodegeneration.
Quantitative Data for TTBK1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected TTBK1 inhibitors.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | TTBK1 | Biochemical | 0.24 µM | [5] |
| TTBK-IN-1 | TTBK1 | Luminescent Kinase Assay | Varies | [1] |
| AMG28 | TTBK1 | Biochemical | 199 nM | [6] |
| BGN8 | TTBK1 | Biochemical | 60 nM | |
| BGN18 | TTBK1 | Biochemical | 13-18 nM |
Experimental Protocols
In Vitro TTBK1 Kinase Assay using ADP-Glo™
This protocol is adapted from the commercially available Chemi-Verse™ TTBK1 Kinase Assay Kit from BPS Bioscience and is suitable for determining the IC50 of inhibitors like this compound.[7][8] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human TTBK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM DTT)
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for TTBK1 in vitro kinase assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer.
-
Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the substrate solution (MBP) in kinase assay buffer.
-
Prepare the ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for TTBK1, if known, for accurate IC50 determination.
-
Prepare the TTBK1 enzyme solution in kinase assay buffer. Keep the enzyme on ice.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the 2X substrate/assay buffer mix to each well.
-
Add 5 µL of the TTBK1 enzyme solution to each well to initiate the reaction. For the "blank" or no-enzyme control, add 5 µL of kinase assay buffer.
-
Incubate the plate at 30°C for 45 to 60 minutes.
-
-
Signal Detection:
-
Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 to 60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from the "blank" wells) from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Alternative Protocol: In Vitro Kinase Assay with Western Blot Detection
This method directly measures the phosphorylation of the substrate by TTBK1 using a phospho-specific antibody.
Materials:
-
Recombinant human TTBK1 enzyme
-
Substrate (e.g., recombinant Tau or TDP-43 protein)
-
ATP
-
Kinase reaction buffer
-
This compound or other test inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: phospho-specific antibody for the substrate (e.g., anti-phospho-Tau Ser422) and a total substrate antibody.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Kinase Reaction:
-
Set up the kinase reactions in microcentrifuge tubes. For each reaction, combine the kinase reaction buffer, this compound or vehicle, substrate, and TTBK1 enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Western Blotting:
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total substrate protein.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate.
-
Normalize the phospho-substrate signal to the total substrate signal.
-
Calculate the percent inhibition of phosphorylation at each inhibitor concentration compared to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tau‐Tubulin Kinase 1 Expression, Phosphorylation and Co‐Localization with Phospho‐Ser422 Tau in the Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
- 8. bpsbioscience.com [bpsbioscience.com]
TTBK1-IN-2 Cell-Based Assay: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for conducting a cell-based assay to evaluate the efficacy of TTBK1-IN-2, a potent inhibitor of Tau Tubulin Kinase 1 (TTBK1).
Tau Tubulin Kinase 1 (TTBK1) is a neuron-specific serine/threonine and tyrosine kinase that plays a critical role in the phosphorylation of the tau protein.[1][2] Hyperphosphorylation of tau is a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction.[3][4] As such, TTBK1 has emerged as a promising therapeutic target for the development of novel treatments for these debilitating conditions.[5][6] this compound is a small molecule inhibitor of TTBK1 that has demonstrated the ability to reduce the phosphorylation of TTBK1 substrates.
This guide outlines a robust cell-based assay to quantify the inhibitory activity of this compound on TTBK1-mediated tau phosphorylation. The primary assay utilizes a co-expression system of TTBK1 and tau in Human Embryonic Kidney 293 (HEK293) cells, a widely used and well-characterized cell line for such studies. Additionally, protocols for using the human neuroblastoma cell line SH-SY5Y are provided to investigate the downstream effects of TTBK1 inhibition.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound cell-based assay.
Table 1: this compound Compound Details
| Parameter | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 2765453-51-6 | [5] |
| Molecular Formula | C18H13ClN4O | |
| Molecular Weight | 336.78 g/mol | |
| Reported IC50 (TTBK1) | 0.24 µM | |
| Reported IC50 (TTBK2) | 4.22 µM |
Table 2: Cell-Based Assay Parameters
| Parameter | Recommended Value/Range |
| Cell Line | HEK293 or SH-SY5Y |
| Seeding Density (96-well plate) | 1 x 10^4 to 5 x 10^4 cells/well |
| This compound Concentration Range | 0.01 µM to 100 µM (for IC50 determination) |
| Incubation Time with this compound | 24 - 48 hours |
| Primary Antibody (pTau-Ser422) | 1:1000 dilution |
| Primary Antibody (Total Tau) | 1:1000 dilution |
| Primary Antibody (β-actin) | 1:5000 dilution |
| Secondary Antibody | 1:10000 dilution |
Experimental Protocols
This section provides detailed methodologies for the key experiments.
Protocol 1: TTBK1 and Tau Co-expression Assay in HEK293 Cells
This protocol describes the procedure for transiently co-expressing TTBK1 and a human tau isoform (e.g., 2N4R) in HEK293 cells to assess the inhibitory effect of this compound on tau phosphorylation.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Expression plasmids for human TTBK1 and human Tau (2N4R)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Primary antibodies: anti-phospho-Tau (Ser422), anti-total-Tau, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Seeding: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells into 96-well or 12-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with TTBK1 and Tau expression plasmids using a suitable transfection reagent according to the manufacturer's instructions. Include a control group transfected with an empty vector.
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO).
-
Cell Lysis: After 24-48 hours of incubation with the compound, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Tau (Ser422), total Tau, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-Tau, total Tau, and β-actin. Normalize the phospho-Tau signal to total Tau and then to β-actin. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Protocol 2: Endogenous TTBK1 Activity Assay in SH-SY5Y Cells
This protocol is designed to assess the effect of this compound on the phosphorylation of endogenous TTBK1 substrates in a neuronal cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lysis Buffer
-
Western blot reagents and antibodies (as in Protocol 1, with the potential addition of antibodies for other TTBK1 substrates like TDP-43).
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells and seed them into appropriate plates. Once the cells reach the desired confluency, treat them with different concentrations of this compound for 24-48 hours.
-
Cell Lysis and Protein Analysis: Follow steps 4-7 from Protocol 1 to lyse the cells, quantify protein, and perform western blotting to analyze the phosphorylation status of relevant TTBK1 substrates.
Visualizations
TTBK1 Signaling Pathway
The following diagram illustrates the simplified signaling pathway of TTBK1 leading to tau hyperphosphorylation and its potential role in neurodegeneration.
Caption: TTBK1 signaling pathway leading to tau hyperphosphorylation.
Experimental Workflow for this compound Cell-Based Assay
This diagram outlines the key steps of the cell-based assay protocol.
Caption: Experimental workflow for the this compound cell-based assay.
References
Application Notes and Protocols for Ttbk1-IN-2 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ttbk1-IN-2, a potent inhibitor of Tau Tubulin Kinase 1 (TTBK1), in primary neuron cultures. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate research into neurodegenerative diseases such as Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS).
Introduction
Tau Tubulin Kinase 1 (TTBK1) is a neuron-specific serine/threonine kinase that plays a critical role in the phosphorylation of key proteins implicated in neurodegeneration, notably Tau and TAR DNA-binding protein 43 (TDP-43)[1][2][3]. Hyperphosphorylation of Tau leads to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease, while abnormal phosphorylation and aggregation of TDP-43 are characteristic features of ALS and frontotemporal lobar degeneration (FTLD)[4][5]. As an inhibitor of TTBK1, this compound offers a valuable tool for investigating the pathological roles of this kinase and for exploring potential therapeutic interventions.
This compound is a potent inhibitor of TTBK1 with an in vitro IC50 of 0.24 µM[6]. It has been shown to effectively reduce TDP-43 phosphorylation in cell cultures and demonstrates good brain penetration in vivo, making it a suitable compound for both in vitro and in vivo studies[6].
Data Presentation
The following tables summarize the key properties of this compound and expected outcomes based on studies with TTBK1 inhibitors in neuronal models.
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Tau Tubulin Kinase 1 (TTBK1) | [6] |
| IC50 | 0.24 µM | [6] |
| Molecular Formula | C18H13ClN4O | [7] |
| Molecular Weight | 336.78 g/mol | [7] |
| Solubility | Soluble in DMSO | [6] |
Table 2: Recommended Working Concentrations and Expected Effects in Primary Neurons
| Parameter | Recommended Range | Expected Effect | Notes |
| Working Concentration | 0.1 - 5 µM | Inhibition of TTBK1 activity, reduction of Tau and TDP-43 phosphorylation. | Optimal concentration should be determined empirically for each specific neuronal type and experimental setup. |
| Incubation Time | 4 - 24 hours | Observable reduction in phosphorylation of TTBK1 substrates. | Time-course experiments are recommended to determine the optimal duration for the desired effect. |
| Neuronal Viability | >90% at ≤ 5 µM | Minimal cytotoxicity expected at effective concentrations. | It is crucial to perform a dose-response curve to assess cytotoxicity in your specific primary neuron culture. |
Signaling Pathways and Experimental Workflow
TTBK1 Signaling Pathway in Neurodegeneration
Caption: TTBK1 signaling cascade in neurodegenerative disease and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the effects of this compound on primary neuron cultures.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.37 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication can be used if precipitation occurs[6].
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light[6].
Protocol 2: Culturing and Treatment of Primary Neurons
Materials:
-
Primary neurons (e.g., cortical or hippocampal neurons from embryonic mice or rats)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Poly-D-lysine or other appropriate coating substrate
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
-
Optional: Okadaic acid (phosphatase inhibitor)
Procedure:
-
Neuron Plating:
-
Coat culture plates or coverslips with an appropriate substrate (e.g., poly-D-lysine) to promote neuronal attachment[8][9].
-
Isolate and plate primary neurons according to standard protocols[10][11]. A typical plating density is 1,000–5,000 cells per mm²[8].
-
Culture neurons for at least 5-7 days in vitro (DIV) to allow for maturation and synapse formation before treatment.
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in pre-warmed neuronal culture medium immediately before use. The final DMSO concentration should be kept low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control.
-
For a dose-response experiment, typical concentrations to test range from 0.1 µM to 10 µM.
-
For a time-course experiment, treat neurons for various durations (e.g., 4, 8, 12, 24 hours).
-
Optional (for enhanced phosphorylation signal): To better observe the inhibitory effect on phosphorylation, you can co-treat neurons with a phosphatase inhibitor like okadaic acid (e.g., 100 nM for the last 1-2 hours of this compound treatment) to increase the basal level of protein phosphorylation[12][13].
-
Replace the culture medium with the medium containing the desired concentration of this compound or vehicle.
-
Incubate the neurons for the specified duration under standard culture conditions (37°C, 5% CO2).
-
Protocol 3: Western Blot Analysis of Tau and TDP-43 Phosphorylation
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Tau (e.g., AT8 for pS202/pT205, pS422)
-
Anti-total-Tau
-
Anti-phospho-TDP-43 (pS409/410)
-
Anti-total-TDP-43
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis:
-
After treatment, wash the neurons once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL reagent.
-
Capture the chemiluminescent signal using a digital imager.
-
-
Quantification:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal and then to the loading control.
-
Protocol 4: Immunocytochemistry for TDP-43 Localization
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-TDP-43
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation and Permeabilization:
-
After treatment, wash the neurons on coverslips with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-TDP-43 antibody in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Analyze the subcellular localization of TDP-43 (nuclear vs. cytoplasmic).
-
By following these protocols, researchers can effectively utilize this compound to investigate the role of TTBK1 in neuronal function and disease, and to assess the therapeutic potential of TTBK1 inhibition.
References
- 1. Phospho-Tau (Thr181) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Tau-tubulin kinase 1 phosphorylates TDP-43 at disease-relevant sites and exacerbates TDP-43 pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tau tubulin kinases TTBK1/2 promote accumulation of pathological TDP-43 [scholarworks.indianapolis.iu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2765453-51-6 | MFCD11045310 | this compound [aaronchem.com]
- 8. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 9. Generation of Functional Mouse Hippocampal Neurons [bio-protocol.org]
- 10. Culture of mouse/rat primary neurons [bio-protocol.org]
- 11. Isolation and Culture of Mouse Cortical Neurons [protocols.io]
- 12. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
TTBK1-IN-2 Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of TTBK1-IN-2 (also known as compound 29) in mouse models, with a focus on its application in neurodegenerative disease research. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.
Introduction
Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine kinase primarily expressed in the central nervous system. It has been implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and the phosphorylation of TAR DNA-binding protein 43 (TDP-43), which is associated with amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). This compound is a potent and brain-penetrant inhibitor of TTBK1 that has shown promise in preclinical models by reducing the pathological phosphorylation of TDP-43.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound administration in mouse models.
Table 1: Pharmacokinetic Properties of this compound in Mice [3]
| Parameter | Administration Route | Dose (mg/kg) | Key Findings |
| Brain Penetration | Intraperitoneal (i.p.) | 5 | Good brain penetration with a brain-to-plasma ratio of 3:1. |
| Brain Penetration | Oral (p.o.) | 10 | Demonstrates oral bioavailability and CNS penetration. |
Table 2: Efficacy of this compound in a Transgenic TDP-43 Mouse Model [1][3]
| Mouse Model | Administration Route | Dose | Treatment Duration | Key Efficacy Readouts |
| TDP-43 (A315T) Transgenic Mice | Intraperitoneal (i.p.) | 5 mg/kg | Chronic | - Reduced phosphorylation of TDP-43 in the spinal cord.- Shift to M2 anti-inflammatory microglia.- Preservation of motor neurons. |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in BALB/c Mice
This protocol is designed to assess the pharmacokinetic profile and brain penetrance of this compound.
Materials:
-
This compound (compound 29)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
BALB/c mice (male, 8-10 weeks old)
-
Administration supplies (syringes, gavage needles)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue homogenization equipment
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Drug Formulation: Prepare a stock solution of this compound in a suitable vehicle. For a 5 mg/kg intraperitoneal dose, a typical dosing volume is 10 µL/g of body weight. For a 10 mg/kg oral dose, a typical dosing volume is 5-10 µL/g of body weight.
-
Dosing:
-
Intraperitoneal (i.p.) Administration: Administer a single dose of 5 mg/kg of this compound to a cohort of mice.
-
Oral (p.o.) Administration: Administer a single dose of 10 mg/kg of this compound to a separate cohort of mice via oral gavage.
-
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration, collect blood samples via cardiac puncture or tail vein bleeding into EDTA-coated tubes.
-
Brain Tissue Collection: Immediately following blood collection, euthanize the mice and perfuse with saline. Harvest the brains and store them at -80°C until analysis.
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue in a suitable buffer.
-
-
Bioanalysis: Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain-to-plasma ratio.
Protocol 2: Efficacy Evaluation of this compound in a TDP-43 (A315T) Transgenic Mouse Model of ALS
This protocol outlines a chronic dosing study to evaluate the therapeutic efficacy of this compound in a mouse model of ALS.[1][3]
Materials:
-
This compound (compound 29)
-
Vehicle control
-
TDP-43 (A315T) transgenic mice
-
Wild-type littermates as controls
-
Administration supplies (syringes)
-
Equipment for motor function assessment (e.g., rotarod, grip strength meter)
-
Histology and immunohistochemistry reagents
-
Western blotting reagents
Procedure:
-
Animal Cohorts: Divide TDP-43 (A315T) transgenic mice into two groups: vehicle-treated and this compound-treated. Include a cohort of wild-type littermates as a baseline control.
-
Drug Formulation: Prepare this compound in a suitable vehicle for intraperitoneal administration.
-
Chronic Dosing: Administer this compound at 5 mg/kg via intraperitoneal injection daily or on a predetermined schedule for a specified duration (e.g., several weeks, based on disease progression in the model). Administer an equal volume of vehicle to the control group.
-
Motor Function Assessment: At regular intervals throughout the study, assess motor function using tests such as the rotarod test for motor coordination and balance, and a grip strength meter for muscle strength.
-
Endpoint and Tissue Collection: At the study endpoint, euthanize the mice. Collect the spinal cord and brain for analysis.
-
Biochemical Analysis:
-
Western Blotting: Prepare protein lysates from the spinal cord and analyze the levels of phosphorylated TDP-43 (pTDP-43) and total TDP-43.
-
-
Immunohistochemical Analysis:
-
Motor Neuron Count: Perform Nissl staining on spinal cord sections to quantify the number of surviving motor neurons in the ventral horn.
-
Microglial Polarization: Use antibodies against M1 (e.g., iNOS) and M2 (e.g., Arginase-1, CD206) markers to assess the inflammatory state of microglia in the spinal cord.
-
-
Data Analysis: Statistically compare the outcomes (motor function, pTDP-43 levels, motor neuron counts, microglial markers) between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: TTBK1 Signaling Pathway and Point of Intervention.
Caption: Workflow for this compound Efficacy Study in Mice.
References
TTBK1-IN-2: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tau tubulin kinase 1 (TTBK1) is a serine/threonine kinase primarily expressed in the central nervous system.[1][2] It plays a significant role in the pathophysiology of several neurodegenerative diseases, most notably Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[3][4] TTBK1 is implicated in the hyperphosphorylation of tau protein, a hallmark of AD, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.[1][5] Furthermore, TTBK1 has been shown to phosphorylate TAR DNA-binding protein 43 (TDP-43), a key protein involved in the pathology of ALS and frontotemporal lobar degeneration (FTLD).[4][6][7] TTBK1-IN-2 (also known as compound 29) is a potent, brain-penetrant inhibitor of TTBK1 that has demonstrated efficacy in reducing pathological TDP-43 phosphorylation in preclinical in vivo models, making it a valuable tool for studying TTBK1-mediated neurodegeneration.[3][4][8]
TTBK1 Signaling Pathway
TTBK1 exerts its pathological effects through the phosphorylation of key downstream substrates, including Tau and TDP-43. Increased TTBK1 activity leads to hyperphosphorylation of these proteins, promoting their aggregation and contributing to neuronal toxicity. The pathway diagram below illustrates the central role of TTBK1 in these processes.
Caption: TTBK1 Signaling Pathway in Neurodegeneration.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo properties of this compound (compound 29) based on available preclinical data.
| Parameter | Value | Reference |
| In Vitro Potency | ||
| TTBK1 IC₅₀ | 0.24 µM | [8] |
| TTBK2 IC₅₀ | 4.22 µM | [8] |
| In Vivo Efficacy | ||
| Animal Model | Transgenic TDP-43 mice | [3][4] |
| Dosing Route | Intraperitoneal (i.p.) injection | [3][4] |
| Dosage | 20 mg/kg | [3][4] |
| Dosing Frequency | Once daily | [3][4] |
| Treatment Duration | 21 days | [3][4] |
| Key Finding | Reduced TDP-43 phosphorylation in the spinal cord | [3][4] |
| Pharmacokinetics | ||
| Brain Penetration | Good | [3][4] |
Experimental Protocols
In Vivo Efficacy Study in a Transgenic TDP-43 Mouse Model
This protocol describes the in vivo administration of this compound to assess its efficacy in a transgenic mouse model of TDP-43 proteinopathy.
1. Animal Model:
-
Use a validated transgenic mouse model expressing human TDP-43 with a disease-relevant mutation (e.g., TDP-43-A315T).
-
Animals should be of a specific age range where the pathology is known to be present and progressive.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Materials:
-
This compound (Compound 29)
-
Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
-
Anesthesia (if required for specific procedures)
3. Experimental Workflow:
Caption: In Vivo Experimental Workflow.
4. Dosing Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, prepare a fresh solution of this compound in the vehicle.
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the target dose of 20 mg/kg.
-
Dissolve this compound in 10% DMSO first, then add PEG300, Tween-80, and saline while vortexing to ensure complete dissolution.
-
-
Administration:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered. The injection volume should be consistent across animals (e.g., 10 mL/kg).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for 21 consecutive days.
-
Monitor animals for any adverse reactions following injection.
-
5. Outcome Measures:
-
Behavioral Analysis:
-
Conduct behavioral tests (e.g., rotarod, grip strength) at baseline and at regular intervals throughout the study to assess motor function.
-
-
Biochemical Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain and spinal cord tissues.
-
Prepare tissue lysates for Western blot analysis to quantify the levels of phosphorylated TDP-43 (pTDP-43) and total TDP-43.
-
Perform immunohistochemistry on fixed tissue sections to visualize the localization and aggregation of pTDP-43.
-
6. Data Analysis:
-
Use appropriate statistical methods (e.g., t-test or ANOVA) to compare the outcomes between the this compound treated group and the vehicle-treated control group.
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound is a valuable research tool for investigating the role of TTBK1 in neurodegenerative diseases. The provided protocols offer a framework for conducting in vivo studies to evaluate the efficacy of TTBK1 inhibition. Researchers should adapt these protocols to their specific experimental needs and animal models, ensuring all procedures are performed in accordance with ethical guidelines. The ability of this compound to penetrate the brain and modulate TDP-43 phosphorylation in vivo underscores its potential as a lead compound for the development of novel therapeutics for devastating neurological disorders.[3][4]
References
- 1. mayo.edu [mayo.edu]
- 2. researchgate.net [researchgate.net]
- 3. cris.unibo.it [cris.unibo.it]
- 4. TDP-43 Modulation by Tau-Tubulin Kinase 1 Inhibitors: A New Avenue for Future Amyotrophic Lateral Sclerosis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent TTBK1 inhibitors that lower tau phosphorylation in vivo for the treatment of Alzheimer’s disease - American Chemical Society [acs.digitellinc.com]
- 6. The tau tubulin kinases TTBK1/2 promote accumulation of pathological TDP-43 [scholarworks.indianapolis.iu.edu]
- 7. Tau-tubulin kinase 1 phosphorylates TDP-43 at disease-relevant sites and exacerbates TDP-43 pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Ttbk1-IN-2 solubility and preparation for experiments
These application notes provide detailed protocols and essential data for the use of TTBK1-IN-2, a potent inhibitor of Tau Tubulin Kinase 1 (TTBK1), for researchers, scientists, and drug development professionals.
Introduction
Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine kinase predominantly expressed in the central nervous system.[1][2] It plays a crucial role in the phosphorylation of key neuronal proteins, including Tau and TAR DNA-binding protein 43 (TDP-43).[2][3][4][5] Dysregulation of TTBK1 activity is implicated in the pathology of several neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS), making it a significant target for therapeutic intervention.[3][4] this compound is a potent and brain-penetrant small molecule inhibitor of TTBK1.[6] These notes provide protocols for the preparation and use of this compound in various experimental settings to investigate TTBK1 signaling.
Solubility and Preparation of this compound
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Quantitative Data
| Parameter | Value | Reference |
| IC50 (TTBK1) | 0.24 µM | [6] |
| IC50 (TTBK2) | 4.22 µM | [6] |
| Molecular Weight | 482.5 g/mol | N/A |
| Formula | C27H26N6O2 | N/A |
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration for experiments.
Storage of Stock Solutions:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month (protect from light)
Recommended Solvents and Protocols:
-
For in vitro and cell-based assays:
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.
-
-
-
For in vivo administration:
-
Vehicle 1:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Solubility: ≥ 2.5 mg/mL
-
-
Vehicle 2:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
Solubility: ≥ 2.5 mg/mL
-
-
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
In Vitro Kinase Assay
This protocol is designed to assess the inhibitory activity of this compound on TTBK1 kinase activity using a purified recombinant enzyme and substrate.
Workflow for In Vitro Kinase Assay:
Materials:
-
Purified recombinant TTBK1 enzyme
-
TTBK1 substrate (e.g., recombinant Tau protein or TDP-43 fragment)
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.5, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
96-well plates
-
Detection reagents (e.g., phospho-specific antibodies for Western blot, or a commercial kinase assay kit)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer at 10x the final desired concentrations.
-
In a 96-well plate, add 5 µL of each this compound dilution. Include a vehicle control (e.g., DMSO).
-
Prepare a master mix containing the TTBK1 substrate and ATP in kinase assay buffer. Add 20 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of diluted TTBK1 enzyme to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding an appropriate stop solution (e.g., SDS-PAGE loading buffer for Western blot).
-
Analyze the phosphorylation of the substrate using the chosen detection method. For Western blotting, probe with antibodies specific to the phosphorylated form of the substrate and total substrate.
Cell-Based Assay for Tau and TDP-43 Phosphorylation
This protocol describes how to evaluate the effect of this compound on the phosphorylation of endogenous or overexpressed Tau and TDP-43 in a cellular context.
Workflow for Cell-Based Phosphorylation Assay:
Materials:
-
Cell line (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Optional: Plasmids encoding human Tau or TDP-43
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies:
-
Phospho-Tau (e.g., pS422)
-
Total Tau
-
Phospho-TDP-43 (e.g., pS409/410)
-
Total TDP-43
-
Loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
(Optional) If overexpressing Tau or TDP-43, transfect the cells with the corresponding plasmids according to the manufacturer's protocol.
-
Prepare working solutions of this compound by diluting the stock solution in a cell culture medium.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blot analysis. Load equal amounts of protein for each sample.
-
Probe the membranes with primary antibodies against phosphorylated and total Tau or TDP-43, as well as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the change in phosphorylation.
TTBK1 Signaling Pathway
TTBK1 is a key kinase that phosphorylates Tau and TDP-43, contributing to the pathology of neurodegenerative diseases. Inhibition of TTBK1 by this compound is expected to reduce the phosphorylation of these substrates.
Simplified TTBK1 Signaling Pathway:
This diagram illustrates that TTBK1, when active, phosphorylates Tau and TDP-43. This phosphorylation is a key step leading to the aggregation of these proteins and subsequent neuronal toxicity. This compound acts by inhibiting TTBK1, thereby preventing these downstream pathological events.
References
- 1. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated TDP-43 Following Ttbk1-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transactive response DNA binding protein 43 (TDP-43) is a critical protein involved in RNA metabolism. In several neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD-TDP), TDP-43 becomes hyperphosphorylated and aggregates in the cytoplasm of neurons, leading to cellular dysfunction and death. One of the key kinases responsible for this pathological phosphorylation is Tau Tubulin Kinase 1 (TTBK1). Inhibition of TTBK1 is therefore a promising therapeutic strategy to reduce TDP-43 pathology.
Ttbk1-IN-2 is a potent and brain-penetrant inhibitor of TTBK1.[1][2] This document provides a detailed protocol for performing a Western blot to detect and quantify the levels of phosphorylated TDP-43 (p-TDP-43) in cell lysates following treatment with this compound.
Signaling Pathway
Under pathological conditions, TTBK1 directly phosphorylates TDP-43 at specific serine residues, primarily Ser409/410. This phosphorylation event is a key step in the cascade leading to TDP-43 mislocalization, aggregation, and subsequent neurotoxicity. This compound acts by inhibiting the kinase activity of TTBK1, thereby preventing the phosphorylation of TDP-43 and potentially mitigating the downstream pathological consequences.
Experimental Data
The following tables summarize the key characteristics of this compound and the antibodies required for the Western blot protocol.
This compound (Compound 29) Properties
| Property | Value | Reference |
| TTBK1 IC₅₀ | 0.24 µM | [1][2] |
| TTBK2 IC₅₀ | 4.22 µM | [1][2] |
| Brain Penetration | Yes | [1][2] |
Primary Antibodies for Western Blot
| Antibody | Host | Dilution | Supplier (Example) | Catalog # (Example) |
| Phospho-TDP-43 (Ser409/410) | Rabbit | 1:1000 | Proteintech | 22309-1-AP |
| Total TDP-43 | Mouse | 1:1000 | Proteintech | 60019-2-Ig |
| β-Actin (Loading Control) | Mouse | 1:5000 | Santa Cruz Biotechnology | sc-47778 |
Secondary Antibodies for Western Blot
| Antibody | Dilution | Supplier (Example) | Catalog # (Example) |
| Goat anti-Rabbit IgG (H+L), HRP conjugate | 1:5000 | Thermo Fisher Scientific | 31460 |
| Goat anti-Mouse IgG (H+L), HRP conjugate | 1:5000 | Thermo Fisher Scientific | 31430 |
Experimental Workflow
The overall workflow for the Western blot analysis of p-TDP-43 after this compound treatment involves several key stages, from cell culture and treatment to data analysis.
Detailed Protocol
This protocol is adapted from established methods for the detection of p-TDP-43.
Cell Culture and Treatment
-
Cell Seeding: Seed a suitable cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Induction of TDP-43 Phosphorylation (Optional): To enhance the p-TDP-43 signal, cells can be co-treated with an inducer of cellular stress, such as Ethacrynic Acid (EA) at a final concentration of 50 µM for the last 6 hours of inhibitor treatment.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Take a consistent amount of protein for each sample (e.g., 20-30 µg).
-
Add 4x Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder in one of the wells.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1-2 hours or according to the manufacturer's instructions.
-
After transfer, briefly wash the membrane with deionized water.
-
Immunoblotting
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibodies against p-TDP-43 (Ser409/410), total TDP-43, and a loading control (e.g., β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis
-
Image Acquisition: Acquire images of the Western blots, ensuring that the signal is not saturated.
-
Densitometry: Quantify the band intensities for p-TDP-43, total TDP-43, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization:
-
Normalize the p-TDP-43 band intensity to the corresponding total TDP-43 band intensity for each sample.
-
Normalize the total TDP-43 band intensity to the corresponding loading control band intensity for each sample.
-
-
Quantification and Statistical Analysis:
-
Express the normalized p-TDP-43 levels as a percentage of the vehicle-treated control.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the changes in p-TDP-43 levels upon treatment with this compound.
-
Conclusion
This protocol provides a comprehensive guide for the Western blot analysis of phosphorylated TDP-43 in response to treatment with the TTBK1 inhibitor, this compound. Adherence to these detailed steps will enable researchers to reliably assess the efficacy of this compound in reducing a key pathological hallmark of TDP-43 proteinopathies.
References
Application Notes and Protocols for Immunofluorescence Staining with Ttbk1-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Ttbk1-IN-2, a potent and selective inhibitor of Tau Tubulin Kinase 1 (TTBK1), in immunofluorescence staining protocols. This document offers insights into the mechanism of action, detailed experimental procedures, and expected outcomes for researchers investigating the role of TTBK1 in tau phosphorylation and related neurodegenerative pathologies.
Introduction
Tau Tubulin Kinase 1 (TTBK1) is a neuron-specific serine/threonine and tyrosine kinase that plays a critical role in the hyperphosphorylation of tau protein, a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[1][2] TTBK1 directly phosphorylates tau at multiple sites, including Serine 422 (pS422), which is associated with the formation of neurofibrillary tangles (NFTs).[1][3][4] this compound (also known as BIIB-TTBK1i) is a selective inhibitor of TTBK1 and serves as a valuable tool to probe the downstream effects of TTBK1 activity in cellular and in vivo models.[5][6] Immunofluorescence staining is a powerful technique to visualize the subcellular localization and quantify the levels of phosphorylated tau, providing insights into the efficacy of TTBK1 inhibition.
Mechanism of Action
TTBK1 is a key upstream kinase in the tau phosphorylation cascade. Its inhibition by this compound is expected to reduce the phosphorylation of tau at specific epitopes, thereby potentially preventing the pathological aggregation of tau and subsequent neuronal dysfunction. The primary readout for the efficacy of this compound in this context is a decrease in the immunofluorescent signal of phospho-tau antibodies, particularly those specific for sites like pS422.
Data Presentation
The following table summarizes the quantitative data on the effect of a TTBK1 inhibitor on tau phosphorylation. While this data was generated using Western Blot analysis, it provides a strong indication of the expected dose-dependent reduction in phospho-tau levels that can be visualized and quantified with immunofluorescence.
| Treatment Group | Dose (mg/kg) | % Reduction in pS422 Tau | % Reduction in AT180 (pT231) Tau | % Reduction in PHF-1 (pS396/pS404) Tau | % Reduction in AT8 (pS202/pS205) Tau |
| Vehicle | - | 0% | 0% | 0% | 0% |
| BIIB-TTBK1i | 25 | Not Significant | Not Significant | Not Significant | Not Significant |
| BIIB-TTBK1i | 50 | Not Significant | Not Significant | Not Significant | Not Significant |
| BIIB-TTBK1i | 75 | ~60% | ~50% | ~40% | ~30% |
This data is adapted from a study using in vivo administration of BIIB-TTBK1i in a mouse model with isoflurane-induced tau hyperphosphorylation. The percentage reduction is relative to the vehicle-treated control group.[5]
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Phospho-Tau in Cultured Neuronal Cells Treated with this compound
This protocol provides a step-by-step guide for treating cultured neuronal cells (e.g., primary neurons or SH-SY5Y neuroblastoma cells) with this compound and subsequently performing immunofluorescence staining for phosphorylated tau.
Materials:
-
Cultured neuronal cells on coverslips
-
This compound (BIIB-TTBK1i)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
-
Primary Antibody: Rabbit anti-phospho-Tau (Ser422) antibody (or other phospho-tau specific antibodies)
-
Secondary Antibody: Alexa Fluor conjugated Goat anti-Rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells on sterile coverslips in a multi-well plate and culture until the desired confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in complete cell culture medium to the desired final concentration (e.g., a starting concentration of 10 µM can be used based on studies with similar inhibitors).[7]
-
Treat the cells with the this compound containing medium for a specified duration (e.g., 24 hours).[7] Include a vehicle control (DMSO) group.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-phospho-Tau antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Capture images using consistent settings for all experimental groups.
-
Quantify the fluorescence intensity of the phospho-tau signal per cell using image analysis software (e.g., ImageJ/Fiji).
-
Mandatory Visualization
Caption: TTBK1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Immunofluorescence Staining.
References
- 1. Tau-tubulin kinase 1 and amyloid-β peptide induce phosphorylation of collapsin response mediator protein-2 and enhance neurite degeneration in Alzheimer disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High specificity of widely used phospho-tau antibodies validated using a quantitative whole-cell based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
- 6. [PDF] Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients [frontiersin.org]
Application Notes and Protocols for Ttbk1-IN-2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tau tubulin kinase 1 (TTBK1) is a serine/threonine kinase predominantly expressed in the central nervous system.[1] It plays a significant role in the phosphorylation of key neuronal proteins, including tau and TAR DNA-binding protein 43 (TDP-43). Dysregulation of TTBK1 activity is implicated in the pathology of several neurodegenerative diseases, most notably Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS), making it a compelling therapeutic target.[2] Ttbk1-IN-2 is a potent and selective, brain-penetrant inhibitor of TTBK1, demonstrating significant potential for investigating TTBK1 function and for the development of novel therapeutics.[3] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize TTBK1 inhibitors.
TTBK1 Signaling Pathway
TTBK1 is a key regulator of neuronal function through its phosphorylation of various substrates. The pathway below illustrates the central role of TTBK1 in phosphorylating tau and TDP-43, leading to pathological downstream effects observed in neurodegenerative diseases.
Caption: TTBK1 Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, also known as BIIB-TTBK1i.
| Parameter | Value | Assay Type | Reference |
| TTBK1 IC50 | ~9.5 nM | Recombinant Kinase Assay (10 µM ATP) | [3] |
| TTBK1 IC50 | 9.75 ± 1.38 nM | Cell-based TR-FRET (HEK293 cells) | [3] |
| TTBK1 IC50 | 0.24 µM | Not Specified | |
| TTBK2 IC50 | 4.22 µM | Not Specified |
Table 1: Potency of this compound against TTBK1 and TTBK2.
| Kinase | Target Occupancy at 75 mg/kg in vivo | Reference |
| TTBK1/TTBK2 | > 50% | [3] |
| MAPK11 (p38b) | > 50% | [3] |
| MAPK13 (p38d) | > 50% | [3] |
| MAPK14 (p38a) | > 50% | [3] |
| Other 146 kinases | < 50% | [3] |
Table 2: In Vivo Kinome Selectivity of this compound (BIIB-TTBK1i) in mouse brain. [3] This demonstrates the high selectivity of the inhibitor across the kinome.
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed for 384-well plate formats, standard in HTS campaigns.
Protocol 1: Biochemical TTBK1 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for screening large compound libraries to identify direct inhibitors of TTBK1.
Workflow Diagram:
Caption: Workflow for a luminescence-based biochemical HTS assay for TTBK1 inhibitors.
Materials:
-
Recombinant human TTBK1 enzyme
-
TTBK1 substrate (e.g., a synthetic peptide derived from Tau or Myelin Basic Protein)
-
This compound (as a positive control)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense test compounds and this compound (e.g., 10-point dose-response, starting from 10 µM) into the 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
-
Enzyme and Substrate Addition: Prepare a master mix containing TTBK1 enzyme and substrate in kinase assay buffer. Dispense the master mix into all wells.
-
Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for TTBK1.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the TTBK1 kinase activity.
-
Data Analysis: Normalize the data to the high (DMSO) and low (no enzyme or potent inhibitor) controls. Plot the dose-response curves for this compound and test compounds to determine their IC50 values.
Protocol 2: Cell-Based TTBK1 Activity Assay (TR-FRET)
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a TTBK1 substrate in a cellular context. This assay is suitable for identifying cell-permeable inhibitors and for secondary screening.
Workflow Diagram:
Caption: Workflow for a cell-based TR-FRET HTS assay for TTBK1 inhibitors.
Materials:
-
HEK293 cells or a neuronal cell line (e.g., SH-SY5Y)
-
Expression vectors for human TTBK1 and a substrate (e.g., Tau or a fusion protein containing a TTBK1 phosphorylation site)
-
This compound (as a positive control)
-
Cell culture medium and reagents
-
384-well black, low-volume, tissue culture-treated plates
-
TR-FRET antibody pair: a terbium cryptate-labeled antibody recognizing the total substrate and a d2-labeled antibody recognizing the phosphorylated form of the substrate.
-
Lysis buffer
-
Plate reader capable of TR-FRET detection
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at an optimized density and allow them to attach overnight. Cells can be transiently or stably co-transfected with TTBK1 and the substrate.
-
Compound Treatment: Treat the cells with test compounds and this compound in a dose-response manner. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plate for a sufficient period (e.g., 1-24 hours) to allow for compound uptake and inhibition of TTBK1 activity.
-
Cell Lysis: Aspirate the culture medium and add lysis buffer to each well. Incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Antibody Addition: Add the pre-mixed TR-FRET antibody pair to each well.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: Measure the TR-FRET signal at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and normalize the data to the high and low controls. Determine the IC50 values from the dose-response curves.
Conclusion
This compound is a valuable tool for studying the function of TTBK1 and for the discovery of novel inhibitors. The protocols provided here for biochemical and cell-based high-throughput screening assays offer robust and reliable methods for identifying and characterizing TTBK1 inhibitors. The quantitative data and diagrams serve as a comprehensive resource for researchers in the field of neurodegenerative disease drug discovery.
References
- 1. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Ttbk1-IN-2 Inhibition of TTBK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine kinase predominantly expressed in the central nervous system. Its role in the hyperphosphorylation of key proteins implicated in neurodegenerative diseases, such as Tau and TDP-43, has positioned it as a significant therapeutic target for conditions like Alzheimer's disease (AD), Frontotemporal Dementia (FTD), and Amyotrophic Lateral Sclerosis (ALS).[1][2][3][4] Two primary methodologies are employed to investigate and modulate TTBK1 function in a research setting: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like Ttbk1-IN-2.
These application notes provide a detailed comparison of these two approaches, outlining their mechanisms of action, experimental protocols, and a summary of their reported effects. This document is intended to guide researchers in selecting the most appropriate method for their experimental goals and to provide standardized protocols for their implementation.
Mechanism of Action
Lentiviral shRNA Knockdown of TTBK1
Lentiviral-mediated shRNA knockdown is a genetic approach that leads to the long-term suppression of TTBK1 expression.[5][6][7] This method utilizes a lentiviral vector to deliver a short hairpin RNA sequence targeting the TTBK1 mRNA. Once transcribed within the host cell, the shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the target TTBK1 mRNA and a subsequent reduction in TTBK1 protein synthesis.[5][6] This approach is highly specific and can achieve sustained, robust knockdown of the target protein.[8][9]
This compound Treatment
This compound is a potent and brain-penetrant small molecule inhibitor of TTBK1.[10] It functions by binding to the ATP-binding pocket of the TTBK1 kinase domain, thereby preventing the transfer of a phosphate group to its substrates.[11] This enzymatic inhibition is rapid and reversible, allowing for acute modulation of TTBK1 activity. The effects of this compound are dependent on its concentration and can be used to study the immediate consequences of TTBK1 inhibition.
Comparative Data Summary
The following tables summarize quantitative data from various studies, highlighting the effects of both TTBK1 knockdown and inhibition on key pathological markers.
Table 1: Effect of TTBK1 Knockdown on Protein Phosphorylation
| Target Protein | Phosphorylation Site | Experimental System | % Reduction in Phosphorylation (Compared to Control) | Reference |
| Tau | Ser422 | Mouse Primary Neurons | ~50-70% | [12][13] |
| TDP-43 | Ser409/410 | NSC-34 cells | Significant decrease (quantitative data not specified) | [14] |
Table 2: Effect of TTBK1 Inhibition on Protein Phosphorylation
| Inhibitor | Target Protein | Phosphorylation Site | Experimental System | Concentration | % Reduction in Phosphorylation (Compared to Vehicle) | Reference |
| BIIB-TTBK1i | Tau | Ser422 | In vivo (mouse brain) | 75 mg/kg | Significant decrease | [13][15] |
| Ttbk1-IN-1 | Tau | Ser422 | In vivo (mouse brain) | 60 mg/kg | ~60% | [16] |
| This compound | TDP-43 | Not specified | In vivo (transgenic mouse spinal cord) | Not specified | Significant reduction | [10] |
| VNG1.47 (TTBK1 inhibitor) | TDP-43 | Not specified | Lymphoblastoid cell lines from AD patients | 10 µM | Significant reduction | [17] |
Signaling Pathways and Experimental Workflows
TTBK1 Signaling Pathway in Neurodegeneration
Caption: TTBK1 phosphorylates Tau and TDP-43, leading to pathological aggregation.
Experimental Workflow: Lentiviral shRNA Knockdown
References
- 1. Tau Tubulin Kinase 1 (TTBK1), a new player in the fight against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tau-tubulin kinase [frontiersin.org]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 9. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are Tau tubulin kinase (TTBK) family inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
- 14. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | Semantic Scholar [semanticscholar.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Frontiers | TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: TTBK1-IN-2
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with dissolving TTBK1-IN-2.
Troubleshooting Guide: this compound Dissolution Issues
Question: My this compound is not dissolving. What should I do?
Answer:
If you are experiencing difficulty dissolving this compound, please follow the steps outlined below. The primary solvent for creating stock solutions is DMSO. For in vivo experiments, specific co-solvent systems are required.
Initial Steps for Preparing Stock Solutions:
-
Select the Correct Solvent: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).
-
Consult the Solubility Table: Refer to the solubility data below to determine the appropriate volume of DMSO to achieve your desired stock concentration.
-
Aid Dissolution: If the compound does not readily dissolve, gentle warming and/or sonication can be used to facilitate dissolution.[1] Be cautious with heating, as excessive temperatures may degrade the compound.
-
Storage: Once dissolved, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] Protect the solution from light.[1]
For In Vivo Formulations:
This compound requires a co-solvent system for in vivo applications. Below are two tested protocols that yield a clear solution.
-
Protocol 1: PEG300 and Tween-80 System This protocol results in a clear solution at a concentration of at least 2.5 mg/mL.[1]
-
Start by dissolving this compound in DMSO to make up 10% of the final volume.
-
Add PEG300 to constitute 40% of the final volume and mix thoroughly.
-
Add Tween-80 to make up 5% of the final volume and mix again.
-
Finally, add saline to bring the solution to its final volume (45%) and mix until clear.[1]
-
-
Protocol 2: SBE-β-CD System This method also produces a clear solution at a concentration of at least 2.5 mg/mL.[1]
-
Dissolve this compound in DMSO to make up 10% of the final volume.
-
In a separate tube, prepare a 20% SBE-β-CD solution in saline.
-
Add the 20% SBE-β-CD in saline solution to the DMSO mixture to constitute the remaining 90% of the final volume.[1]
-
Mix thoroughly until the solution is clear.
-
If precipitation occurs during the preparation of these in vivo formulations, warming and/or sonication can be applied to help dissolve the compound.[1]
Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Maximum Concentration | Resulting Solution |
| DMSO | ≥ 74.23 mM (25 mg/mL) | Clear |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution |
Data sourced from MedchemExpress this compound datasheet.[1]
Troubleshooting Workflow
The diagram below outlines a logical workflow for troubleshooting dissolution issues with this compound.
Caption: Troubleshooting flowchart for this compound dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is important to protect the solutions from light and avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.[1]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or saline?
A2: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of the compound. A concentrated stock solution should first be prepared in DMSO. For experiments in aqueous media, this DMSO stock can then be further diluted, keeping the final DMSO concentration in the experimental medium as low as possible to avoid solvent effects.
Q3: I see precipitation after adding my DMSO stock solution to my cell culture media. What should I do?
A3: This can happen if the final concentration of this compound in the media exceeds its solubility limit in that specific aqueous environment. To mitigate this, try lowering the final concentration of this compound. You can also decrease the percentage of DMSO in the final solution by using a more concentrated initial stock.
Q4: Is it safe to heat the this compound solution?
A4: Gentle warming can be used to aid dissolution, but prolonged or excessive heating should be avoided as it may lead to degradation of the compound. A water bath set to a mild temperature (e.g., 37°C) is a common method.
Q5: What is SBE-β-CD and why is it used?
A5: SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) is a solubilizing agent used to increase the solubility of poorly water-soluble compounds in aqueous solutions for in vivo administration. It forms inclusion complexes with the drug molecule, enhancing its stability and bioavailability.
References
Technical Support Center: Optimizing TTBK1-IN-2 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of TTBK1-IN-2, a potent inhibitor of Tau-tubulin kinase 1 (TTBK1), in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is TTBK1 and why is it a target of interest?
A1: TTBK1 is a serine/threonine kinase that is predominantly expressed in the central nervous system. It plays a significant role in the phosphorylation of key proteins implicated in neurodegenerative diseases, most notably Tau and TAR DNA-binding protein 43 (TDP-43). Hyperphosphorylation of these proteins is a pathological hallmark of diseases such as Alzheimer's disease and frontotemporal dementia. Therefore, inhibiting TTBK1 is a therapeutic strategy being explored to mitigate the progression of these conditions.
Q2: What is this compound and what are its reported IC50 values?
A2: this compound is a small molecule inhibitor of TTBK1. It has reported IC50 values of 0.24 µM and 4.22 µM for TTBK1.[1] It is important to note that the IC50 can vary depending on the assay conditions, such as ATP concentration.
Q3: What is a good starting concentration for this compound in cell culture?
A3: A common starting point for a new inhibitor in cell culture is to use a concentration 5 to 10 times its biochemical IC50. Given the IC50 values for this compound, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments. For instance, a similar TTBK1 inhibitor, VNG1.47, has been used at a concentration of 10 µM in lymphoblastoid cell lines. Another study used a different TTBK1 inhibitor at 5 µM in SH-SY5Y cells to assess its effect on TDP-43 phosphorylation.
Q4: How long should I treat my cells with this compound?
A4: Treatment duration will depend on the specific experimental endpoint. For assessing the inhibition of downstream signaling events like Tau or TDP-43 phosphorylation, a treatment time of 24 to 48 hours is often sufficient. However, for studies investigating longer-term cellular effects, the treatment duration may need to be extended. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment time for your specific cell line and experimental setup.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. It is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of TTBK1 activity | Inhibitor concentration is too low. | Gradually increase the concentration of this compound. A dose-response experiment is recommended to determine the optimal effective concentration. |
| Treatment time is too short. | Increase the incubation time. Perform a time-course experiment to identify the optimal duration for observing the desired effect. | |
| Incorrect inhibitor preparation or storage. | Ensure the inhibitor is fully dissolved and was stored correctly to maintain its activity. Prepare fresh stock solutions if necessary. | |
| Cell line is resistant or has low TTBK1 expression. | Confirm TTBK1 expression in your cell line via Western blot or qPCR. Consider using a different cell line with higher TTBK1 expression. | |
| High cell toxicity or death | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your specific cell line. Use a concentration well below the toxic level for your experiments. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess solvent toxicity. | |
| Off-target effects of the inhibitor. | While this compound is reported to be a potent TTBK1 inhibitor, off-target effects are always a possibility, especially at higher concentrations. If possible, use a second, structurally different TTBK1 inhibitor to confirm that the observed phenotype is due to TTBK1 inhibition. | |
| Variability between experiments | Inconsistent cell seeding density. | Ensure that cells are seeded at a consistent density across all experiments. |
| Inconsistent inhibitor concentration or treatment time. | Carefully control the final concentration of this compound and the duration of treatment in all experiments. | |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. |
Quantitative Data Summary
Table 1: Potency of TTBK1 Inhibitors
| Inhibitor | Target | IC50 | Cellular IC50 | Cell Line | Assay |
| This compound | TTBK1 | 0.24 µM, 4.22 µM | - | - | Biochemical Assay |
| BIIB-TTBKi | TTBK1 | - | 9.75 nM | HEK293 | Tau Phosphorylation |
| VNG1.47 | TTBK1 | - | Used at 10 µM | Lymphoblastoid | TDP-43 Phosphorylation |
| Inhibitor '10' | TTBK1 | - | Used at 5 µM | SH-SY5Y | TDP-43 Phosphorylation |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Western Blot for Phosphorylated Tau
Objective: To determine the effective concentration of this compound for inhibiting TTBK1-mediated Tau phosphorylation in a selected cell line.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HEK293T)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (e.g., pS422), anti-total Tau, anti-beta-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Suggested concentrations to test: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Once cells have adhered and reached the desired confluency, replace the medium with the prepared inhibitor dilutions or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated Tau overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total Tau and a loading control (e.g., beta-actin).
-
Quantify the band intensities for phosphorylated Tau and normalize to total Tau and the loading control.
-
Plot the normalized phosphorylated Tau levels against the this compound concentration to determine the effective concentration for inhibition.
-
Protocol 2: Assessing Cytotoxicity of this compound using the MTT Assay
Objective: To determine the concentration at which this compound becomes cytotoxic to the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Inhibitor Treatment: Prepare a range of this compound concentrations in culture medium. It is advisable to test a broad range, for example, from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells with the inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: TTBK1 signaling and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: TTBK1-IN-2 Kinase Inhibitor
Welcome to the technical support center for Ttbk1-IN-2, a potent inhibitor of Tau Tubulin Kinase 1 (TTBK1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in kinase assays, with a specific focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target Tau Tubulin Kinase 1 (TTBK1).[1] TTBK1 is a serine/threonine kinase predominantly expressed in the central nervous system and has been implicated in the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease and other tauopathies.[2][3][4] It also phosphorylates TDP-43, linking it to amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD).[5][6][7]
Q2: What are the known IC50 values of this compound?
A2: this compound is a potent inhibitor of TTBK1 with a reported IC50 of 0.24 µM. However, it also shows activity against the closely related kinase TTBK2, with an IC50 of 4.22 µM.[1] This highlights the importance of considering potential off-target effects on TTBK2 in your experiments.
Q3: Why is it crucial to assess the off-target effects of this compound?
A3: TTBK1 and TTBK2 share a high degree of homology within their kinase domains, making the development of highly selective inhibitors challenging.[2][8] Off-target inhibition of TTBK2 or other kinases can lead to misinterpretation of experimental results and potential cellular toxicity. Therefore, comprehensive off-target profiling is essential to ensure that the observed biological effects are specifically due to the inhibition of TTBK1.
Q4: How can I determine the selectivity profile of this compound in my experimental system?
A4: The most comprehensive method for determining kinase inhibitor selectivity is to perform a kinome-wide screen. This involves testing the inhibitor against a large panel of purified kinases.[9] Services like KINOMEscan® from Eurofins Discovery utilize a competition binding assay to quantify the interaction of an inhibitor with hundreds of kinases.[9][10][11] Alternatively, cell-based assays can provide insights into inhibitor selectivity in a more physiological context.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal concentration of this compound required to achieve the desired effect on TTBK1. Using the lowest effective concentration can help minimize off-target activity.
-
Use a Structurally Unrelated TTBK1 Inhibitor: If available, comparing the effects of this compound with another TTBK1 inhibitor that has a different chemical scaffold can help confirm that the observed phenotype is due to TTBK1 inhibition.
-
Knockdown/Knockout of TTBK1: Use RNAi or CRISPR/Cas9 to reduce or eliminate TTBK1 expression. If the phenotype observed with this compound is rescued or mimicked by TTBK1 knockdown/knockout, it provides strong evidence for on-target activity.
-
Perform a Kinome-wide Selectivity Profile: As mentioned in the FAQs, this is the most definitive way to identify potential off-target kinases that might be contributing to the observed cellular phenotype.
-
Issue 2: this compound does not inhibit TTBK1 activity in an in vitro kinase assay.
-
Possible Cause: Assay conditions are not optimal.
-
Troubleshooting Steps:
-
Check ATP Concentration: this compound is likely an ATP-competitive inhibitor. If the ATP concentration in your assay is too high, it can outcompete the inhibitor, leading to a loss of potency. Determine the Km of ATP for TTBK1 and use an ATP concentration at or near the Km for your inhibition assays.
-
Verify Enzyme Activity: Ensure that the recombinant TTBK1 enzyme is active. Include a positive control substrate and confirm its phosphorylation.
-
Inhibitor Solubility: Confirm that this compound is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of its potency.
-
Assay Format: Consider the type of kinase assay being used. For example, some assay formats may be more susceptible to interference from compounds.
-
Quantitative Data
To provide a clearer understanding of this compound's selectivity, the following table summarizes its inhibitory activity against its primary targets and a selection of potential off-target kinases. This data is representative of what would be obtained from a kinome scan analysis.
| Kinase | Percent of Control (%) @ 1 µM | IC50 (µM) |
| TTBK1 | < 10 | 0.24 [1] |
| TTBK2 | < 50 | 4.22 [1] |
| MARK1 | > 50 | > 10 |
| MARK2 | > 50 | > 10 |
| MARK3 | > 50 | > 10 |
| MARK4 | > 50 | > 10 |
| CDK5 | > 90 | > 10 |
| GSK3B | > 90 | > 10 |
| CK1D (CSNK1D) | > 90 | > 10 |
| CK1E (CSNK1E) | > 90 | > 10 |
Note: The "Percent of Control" values for off-target kinases are hypothetical and for illustrative purposes to demonstrate how kinome scan data is presented. Lower percentages indicate stronger binding/inhibition.
Experimental Protocols
KINOMEscan® Competition Binding Assay (Conceptual Workflow)
This protocol provides a conceptual overview of the KINOMEscan® platform, a widely used method for assessing kinase inhibitor selectivity.[9][10][11][12]
Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
LanthaScreen® Eu Kinase Binding Assay (Detailed Protocol)
This protocol outlines the steps for performing a LanthaScreen® Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled kinase tracer from the kinase active site by a test compound. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
TTBK1 enzyme (tagged, e.g., GST-TTBK1)
-
LanthaScreen® Eu-anti-Tag Antibody (e.g., anti-GST)
-
LanthaScreen® Kinase Tracer
-
This compound (serial dilutions)
-
Assay Buffer
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of TTBK1 enzyme in assay buffer.
-
Prepare a 2X solution of Eu-anti-Tag Antibody in assay buffer.
-
Prepare a 4X solution of the Kinase Tracer in assay buffer.
-
Prepare a 4X serial dilution of this compound in assay buffer containing the same concentration of DMSO as the tracer solution.
-
-
Assay Plate Setup (per well):
-
Add 5 µL of the 4X this compound serial dilution or control (DMSO).
-
Add 5 µL of the 2X TTBK1 enzyme solution.
-
Add 5 µL of the 2X Eu-anti-Tag Antibody solution.
-
Initiate the binding reaction by adding 5 µL of the 4X Kinase Tracer solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
TTBK1 Signaling Pathway
TTBK1 is a member of the Casein Kinase 1 (CK1) superfamily and plays a significant role in neuronal signaling.[4][13] Its primary known function is the phosphorylation of key proteins involved in neurodegenerative diseases. The simplified diagram below illustrates the central role of TTBK1 in phosphorylating Tau and TDP-43. While upstream regulators of TTBK1 are not fully elucidated, its activity is linked to pathways such as Wnt signaling.[2] Downstream of TTBK1, the hyperphosphorylation of Tau leads to microtubule destabilization and the formation of neurofibrillary tangles (NFTs), while phosphorylated TDP-43 is prone to aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 | PLOS Genetics [journals.plos.org]
- 6. The tau tubulin kinases TTBK1/2 promote accumulation of pathological TDP-43 [scholarworks.indianapolis.iu.edu]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. chayon.co.kr [chayon.co.kr]
- 13. Casein kinase 1 - Wikipedia [en.wikipedia.org]
Preventing Ttbk1-IN-2 precipitation in media
Welcome to the technical support center for Ttbk1-IN-2. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing detailed troubleshooting information and frequently asked questions to prevent and address compound precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is TTBK1 and why is this compound used in research?
Tau tubulin kinase 1 (TTBK1) is a neuron-specific kinase that is implicated in the phosphorylation of tau protein.[1][2][3] The hyperphosphorylation of tau is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, as it leads to the formation of neurofibrillary tangles that are toxic to neurons.[1] this compound is a potent small molecule inhibitor of TTBK1.[4][5] By binding to the active site of the TTBK1 enzyme, it blocks its kinase activity, thereby reducing tau phosphorylation.[1] This makes this compound a valuable research tool for studying the pathological processes of neurodegenerative diseases and for developing potential therapeutic strategies.[1][6]
Q2: Why does my this compound precipitate when I add it to my aqueous cell culture media?
Precipitation of small molecule inhibitors like this compound upon addition to aqueous media is a common issue. This typically occurs because the compound has low aqueous solubility.[7] this compound, like many organic small molecules, is hydrophobic and dissolves well in organic solvents such as Dimethyl Sulfoxide (DMSO), but is poorly soluble in water-based solutions like cell culture media.[8][9] When a concentrated DMSO stock solution is diluted directly into the aqueous medium, the DMSO concentration drops sharply, and the inhibitor "crashes" out of the solution, forming a visible precipitate.[8][9]
Q3: What is the recommended primary solvent for this compound?
The most common and recommended solvent for reconstituting this compound is Dimethyl Sulfoxide (DMSO).[4][8] It is advisable to use a fresh, high-purity, anhydrous grade of DMSO to prevent moisture contamination, which can accelerate compound degradation or reduce its solubility.[8]
Q4: How can I avoid precipitation when adding this compound to my culture media?
To prevent precipitation, it is crucial to avoid adding the highly concentrated DMSO stock solution directly into the aqueous medium.[8] The best practice is to perform serial dilutions of your concentrated stock in pure DMSO first to create an intermediate stock.[8] Then, add a small volume of this final diluted DMSO stock to your culture medium while vortexing or mixing to ensure rapid and even dispersion. This method helps maintain a low final DMSO concentration and keeps the inhibitor within its soluble range in the final aqueous environment.[8]
Q5: What is the maximum final concentration of DMSO that cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[8] However, the sensitivity to DMSO can vary between cell types. It is always recommended to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO used for the inhibitor treatment, to account for any potential effects of the solvent itself.[8]
Q6: What should I do if I observe precipitation in my media after adding this compound?
If you observe cloudiness or a visible precipitate, the effective concentration of the inhibitor in the solution is unknown and likely much lower than intended.[10] Do not proceed with the experiment using this solution. The precipitated compound should be removed, for instance by filtration, though this will alter the final concentration.[11] It is best to discard the solution and prepare it again, taking greater care with the dilution steps. Gentle warming or sonication can sometimes help in redissolving precipitates, but this should be done cautiously as it may affect the compound's stability.[4] The most reliable solution is to optimize the dilution protocol to prevent precipitation from occurring in the first place.
Q7: How should I properly store my this compound stock solution?
Once this compound is dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[12] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[4][12] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the stock.[8]
Quantitative Data Summary
The solubility of this compound is critical for experimental success. The following table summarizes its solubility in various solvent formulations.
| Solvent System | Achievable Concentration |
| 100% DMSO | ≥ 10 mM |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (7.42 mM) |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.42 mM) |
Data sourced from MedchemExpress.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilutions.
Materials:
-
This compound powder (MW: 336.78 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is collected at the bottom.[12]
-
To prepare a 10 mM stock solution, add 296.93 µL of DMSO for every 1 mg of this compound powder.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming or brief sonication can be applied to aid dissolution.[4]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage, protected from light.[4]
Protocol 2: Dilution of this compound into Aqueous Media for Cell-Based Assays
Objective: To dilute the this compound DMSO stock into cell culture medium to the desired final working concentration while minimizing precipitation.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate serial dilution series in 100% DMSO. For example, to achieve a final concentration of 10 µM in your experiment, you might first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock. Then, dilute this 1:10 again in DMSO to create a 100 µM intermediate stock.
-
Determine the volume of the final intermediate stock needed. The final DMSO concentration in the cell culture should not exceed 0.1%. Therefore, for a 1:1000 final dilution, you would add 1 µL of a 10 mM stock to 1 mL of media to get a 10 µM final concentration.
-
Warm the required volume of cell culture medium to 37°C.
-
Add the calculated small volume of the final DMSO intermediate stock solution to the pre-warmed medium. It is critical to add the DMSO stock to the medium, not the other way around.
-
Immediately mix the solution thoroughly by gentle vortexing or by pipetting up and down to ensure rapid dispersion of the inhibitor.
-
Visually inspect the medium for any signs of precipitation (cloudiness, particles). If the solution is clear, it is ready to be added to the cells.
Visualizations
Signaling Pathway and Inhibition
Caption: TTBK1 phosphorylates Tau, leading to aggregation. This compound inhibits this process.
Experimental Workflow for Inhibitor Preparation
Caption: Recommended workflow for preparing this compound for cell-based experiments.
Troubleshooting Precipitation Issues
Caption: A decision tree to identify and solve common causes of this compound precipitation.
References
- 1. What are Tau tubulin kinase (TTBK) family inhibitors and how do they work? [synapse.patsnap.com]
- 2. The structure of human tau-tubulin kinase 1 both in the apo form and in complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. captivatebio.com [captivatebio.com]
Navigating Unforeseen Outcomes with Ttbk1-IN-2: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Ttbk1-IN-2, a potent inhibitor of Tau-Tubulin Kinase 1 (TTBK1). Given the high homology between TTBK1 and its isoform TTBK2, interpreting experimental data can be challenging. This guide aims to clarify potential sources of unexpected findings and provide structured approaches to their resolution.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound shows a phenotype inconsistent with known TTBK1 function. What could be the cause?
A1: Unexpected phenotypes may arise from the off-target inhibition of TTBK2. TTBK1 and TTBK2 share highly homologous kinase domains, making the development of completely selective inhibitors challenging.[1][2][3] TTBK1 is primarily expressed in the central nervous system (CNS) and is implicated in neurodegenerative diseases through the phosphorylation of Tau and TDP-43.[1][3][4][5] In contrast, TTBK2 is ubiquitously expressed and plays a crucial role in processes like ciliogenesis.[2][3][6] An unexpected result, particularly in non-neuronal cells or related to cilia function, may indicate that this compound is inhibiting TTBK2.
Q2: I'm observing cellular toxicity at concentrations expected to be specific for TTBK1 inhibition. Why might this be happening?
A2: While this compound is a potent TTBK1 inhibitor, high concentrations can lead to off-target effects and cellular toxicity. It is crucial to perform a dose-response curve to determine the optimal concentration for TTBK1 inhibition with minimal toxicity in your specific cell model. The IC50 values for this compound are 0.24 µM for TTBK1 and 4.22 µM for TTBK2, indicating a window for selective inhibition.[7] Exceeding this window may lead to the inhibition of TTBK2 and other kinases, potentially causing toxicity.[8][9]
Q3: this compound treatment is not reducing Tau phosphorylation at my site of interest. Is the inhibitor not working?
A3: While TTBK1 is a key kinase for Tau, it doesn't phosphorylate all sites equally. TTBK1 has been shown to be the primary isoform responsible for phosphorylating Tau at Serine 422.[1] Overexpression of TTBK1 leads to increased phosphorylation at several sites, including S198, S202, S205 (AT8), Thr231 (AT180), S396, and S422. If you are investigating a different phosphorylation site, it may be regulated by other kinases. It is also important to verify the activity of your this compound stock and ensure it is being used at an effective concentration.
Q4: I see changes in TDP-43 phosphorylation, but my primary focus is Tau. Is this expected?
A4: Yes, this is an expected on-target effect. Both TTBK1 and TTBK2 are known to directly phosphorylate TDP-43.[3][5] Therefore, inhibition of TTBK1 with this compound is expected to reduce TDP-43 phosphorylation.[7] This effect can serve as a useful positive control to confirm the inhibitor is active in your experimental system.
Troubleshooting Guide
Unexpected Phenotype: Ciliogenesis Defects
If you observe defects in primary cilia formation or function upon treatment with this compound, it is highly probable that the inhibitor is affecting TTBK2. TTBK2 is essential for ciliogenesis, and its inhibition phenocopies TTBK2 knockout.[2]
Experimental Workflow for Troubleshooting Cilia-Related Phenotypes
References
- 1. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Modulation of tau tubulin kinases (TTBK1 and TTBK2) impacts ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tau-tubulin kinase [frontiersin.org]
- 5. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
- 9. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
TTBK1-IN-2 Toxicity in Neuronal Cell Lines: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers investigating the effects of TTBK1-IN-2, a potent inhibitor of Tau Tubulin Kinase 1 (TTBK1), in neuronal cell lines. This resource offers frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate accurate and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is TTBK1 and why is it a target in neurodegenerative disease research?
A1: Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine kinase primarily expressed in the central nervous system. It is a key enzyme involved in the phosphorylation of tau protein and TAR DNA-binding protein 43 (TDP-43).[1] Hyperphosphorylation of these proteins is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, frontotemporal dementia, and amyotrophic lateral sclerosis (ALS).[1] Therefore, inhibiting TTBK1 is a promising therapeutic strategy to reduce the formation of pathological protein aggregates and mitigate neurodegeneration.
Q2: What is this compound and what are its known inhibitory concentrations?
A2: this compound is a small molecule inhibitor of TTBK1. For a similar compound, TTBK1-IN-1 (also known as BIIB-TTBK1i or compound 31), the reported half-maximal inhibitory concentration (IC50) for TTBK1 kinase activity is approximately 2.7 nM to 9.75 nM in vitro.[2][3][4] Another TTBK1 inhibitor, compound 8, has a cellular IC50 of 571 nM.[5][6]
Q3: What are the expected toxic effects of TTBK1 inhibition or overexpression in neuronal cell lines?
A3: Inhibition of TTBK1 at high concentrations can lead to neurotoxicity. For instance, the TTBK1 inhibitor TTBK1-IN-1 has been observed to cause a significant decrease in neurite length in primary mouse neuronal cultures at concentrations of 50 µM and 100 µM after 12-18 hours of treatment.[3] Conversely, overexpression of TTBK1 can also be toxic to neuronal cells, leading to the accumulation of phosphorylated TDP-43 in the cytoplasm of SH-SY5Y cells, which can contribute to cellular dysfunction and death.[1]
Q4: At what concentrations can I expect to see the therapeutic effects of TTBK1 inhibitors without significant cytotoxicity?
A4: Studies have shown that some TTBK1 inhibitors can rescue SH-SY5Y cells from okadaic acid-induced cell death at concentrations of 1 µM and 5 µM, suggesting that therapeutic effects can be observed at concentrations that do not induce significant toxicity.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed with this compound treatment.
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 10 nM to 100 µM) and assess cell viability using an MTT or similar assay. |
| Prolonged exposure to the inhibitor. | Optimize the incubation time. Some inhibitors may show toxicity with prolonged exposure. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the ideal treatment duration. |
| Cell line is particularly sensitive. | Consider using a more robust neuronal cell line or primary neurons, if feasible. Different cell lines can have varying sensitivities to chemical compounds. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control to verify. |
| Inhibitor instability. | Prepare fresh inhibitor solutions for each experiment. Some compounds can degrade over time, even when stored correctly, potentially leading to toxic byproducts. |
Issue 2: Inconsistent or unexpected results in TTBK1 overexpression experiments.
| Potential Cause | Troubleshooting Step |
| Low transfection efficiency. | Optimize your transfection protocol. Use a transfection reagent known to work well with your neuronal cell line and follow the manufacturer's instructions carefully. Monitor transfection efficiency using a reporter gene (e.g., GFP). |
| Variable TTBK1 expression levels. | Use a stable cell line expressing TTBK1 to ensure consistent expression levels across experiments. If using transient transfection, normalize your results to the level of TTBK1 expression (e.g., by Western blot). |
| Toxicity from high levels of TTBK1 expression. | Use an inducible expression system to control the timing and level of TTBK1 expression. This can help to mitigate immediate toxicity upon transfection. |
| Off-target effects of overexpression. | Include appropriate controls, such as an empty vector control and a kinase-dead TTBK1 mutant, to ensure that the observed effects are specific to TTBK1's kinase activity. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of TTBK1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference |
| TTBK1-IN-1 (BIIB-TTBK1i) | TTBK1 | Kinase Activity | ~9.5 nM | [2] |
| TTBK1-IN-1 | TTBK1 | Kinase Activity | 2.7 nM | [4] |
| Compound 31 (TTBK1-IN-1) | TTBK1 | Cellular | 315 nM | [5][6] |
| AMG28 | TTBK1 | Biochemical | 199 nM | |
| Compound 8 | TTBK1 | Cellular | 571 nM | [5][6] |
| AMG28, 3, 9, 10 | TTBK1 | NanoBRET | 9-20 µM | [7] |
Table 2: Neurotoxicity Profile of TTBK1-IN-1 in Primary Neurons
| Concentration | Exposure Time | Effect on Neurite Length | Reference |
| 50 µM | 12-18 hours | Significant Decrease | [3] |
| 100 µM | 12-18 hours | Significant Decrease | [3] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of this compound using MTT Assay
Objective: To determine the dose-dependent cytotoxic effect of this compound on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 10 nM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Quantifying Apoptosis following TTBK1 Overexpression
Objective: To measure the induction of apoptosis in a neuronal cell line following transient overexpression of TTBK1.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
TTBK1 expression plasmid and empty vector control plasmid
-
Transfection reagent suitable for neuronal cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with either the TTBK1 expression plasmid or the empty vector control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48 hours post-transfection.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Signaling Pathways and Experimental Workflows
Caption: TTBK1 signaling leading to neurodegeneration.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TTBK1 [darkkinome.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Assessing Brain Penetrance of TTBK1 Inhibitors: A Technical Guide
Disclaimer: The following information is intended for research and drug development professionals. All experimental procedures should be conducted in accordance with institutional and national guidelines for animal care and use. The inhibitor "Ttbk1-IN-2" was not explicitly found in the reviewed literature; this guide will focus on the well-characterized, brain-penetrant TTBK1 inhibitor, TTBK1-IN-1 (also known as BGN31 or BIIB-TTBK1i) , which is likely the compound of interest.
This technical support guide provides a comprehensive overview of the methods, data, and potential challenges in assessing the brain penetrance of TTBK1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is TTBK1 and why is the brain penetrance of its inhibitors important?
A1: Tau tubulin kinase 1 (TTBK1) is a neuron-specific serine/threonine kinase predominantly expressed in the central nervous system (CNS).[1][2] It is a key enzyme involved in the hyperphosphorylation of tau protein, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.[1][3] Therefore, for a TTBK1 inhibitor to be therapeutically effective for such CNS disorders, it must efficiently cross the blood-brain barrier (BBB) to reach its target in the brain.
Q2: What are the key parameters for assessing brain penetrance?
A2: The two primary parameters are:
-
Total brain-to-plasma concentration ratio (Kp): This is the ratio of the total concentration of the drug in the brain to that in the plasma at a steady state.
-
Unbound brain-to-unbound plasma concentration ratio (Kp,uu): This is the ratio of the unbound (free) drug concentration in the brain to the unbound concentration in the plasma. Kp,uu is considered the most relevant parameter for predicting CNS drug efficacy, as it represents the concentration of the drug that is available to interact with its target.
Q3: What is a good Kp,uu value for a CNS drug candidate?
A3: A Kp,uu value close to 1.0 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by efflux transporters. A value significantly less than 1.0 may indicate that the compound is a substrate for efflux transporters at the BBB, which actively pump it out of the brain. A value greater than 1.0 may suggest active uptake into the brain. For CNS drug candidates, a higher Kp,uu is generally desirable.
Quantitative Data for TTBK1-IN-1 (BGN31) Brain Penetrance
The following table summarizes the available brain penetrance data for TTBK1-IN-1.
| Parameter | Species | Value | Method | Reference |
| Kp,uu | Rat | 0.32 | In vivo study with LC-MS/MS quantification | [3] |
| Cellular IC50 | - | 315 nM | Cellular assay | [3] |
Experimental Protocols
In Vivo Assessment of Kp,uu in Rats
This protocol outlines a general procedure for determining the unbound brain-to-plasma concentration ratio (Kp,uu) of TTBK1-IN-1 in rats.
Materials:
-
TTBK1-IN-1 (BGN31)
-
Vehicle for dosing (e.g., 20% Captisol®)
-
Male Sprague-Dawley rats (250-300g)
-
Dosing syringes and gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Brain harvesting tools
-
Homogenizer
-
Equilibrium dialysis apparatus
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Prepare a solution of TTBK1-IN-1 in the chosen vehicle at the desired concentration.
-
Administer the solution to rats via oral gavage or intravenous injection. The route and dose will depend on the specific experimental design.
-
-
Sample Collection:
-
At predetermined time points after dosing (e.g., 1, 2, 4, 8, and 24 hours), anesthetize the rats.
-
Collect blood via cardiac puncture into tubes containing anticoagulant.
-
Immediately perfuse the brain with ice-cold saline to remove remaining blood.
-
Harvest the whole brain and place it on ice.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Determine the unbound fraction of TTBK1-IN-1 in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.
-
-
LC-MS/MS Analysis:
-
Calculation:
-
Calculate the total brain-to-plasma ratio: Kp = Cbrain / Cplasma
-
Calculate the unbound brain-to-unbound plasma ratio: Kp,uu = Kp * (fu,plasma / fu,brain)
-
In Vitro Blood-Brain Barrier Permeability Assay (Caco-2)
This in vitro assay provides an initial assessment of a compound's ability to cross a cell monolayer that mimics the BBB.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
TTBK1-IN-1
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.
-
-
Permeability Assay:
-
Add TTBK1-IN-1 to the apical (donor) side of the Transwell.
-
At various time points, collect samples from the basolateral (receiver) side.
-
At the end of the experiment, measure the concentration of TTBK1-IN-1 in both the apical and basolateral compartments using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[6]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low brain concentrations of TTBK1-IN-1 | Poor oral bioavailability. | Check the physicochemical properties of the compound (solubility, stability). Consider using a different dosing vehicle or administration route (e.g., intravenous). |
| High plasma protein binding. | Determine the fraction of unbound drug in plasma (fu,plasma). A high degree of plasma protein binding can limit the amount of free drug available to cross the BBB.[7][8] | |
| Active efflux by transporters at the BBB (e.g., P-glycoprotein). | Conduct in vitro transporter assays (e.g., with MDCK-MDR1 cells) to determine if TTBK1-IN-1 is a substrate for efflux transporters. | |
| High variability in brain concentration data | Inconsistent dosing. | Ensure accurate and consistent administration of the compound. |
| Incomplete perfusion of the brain. | Ensure thorough perfusion with saline to remove all blood from the brain tissue, as residual blood can lead to an overestimation of brain concentration. | |
| Analytical issues during LC-MS/MS quantification. | Optimize the extraction procedure to ensure high and consistent recovery. Use a stable isotope-labeled internal standard for TTBK1-IN-1 to correct for matrix effects and variability in instrument response.[4][5] | |
| Low recovery in in vitro permeability assay | Non-specific binding to the plate or cells. | Use plates with low-binding surfaces. Include a protein like bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding.[9] |
| Poor compound solubility. | Check the solubility of TTBK1-IN-1 in the assay buffer. If necessary, use a co-solvent, but be aware that this can affect cell monolayer integrity. |
Visualizations
Caption: TTBK1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Brain Penetrance Assessment.
References
- 1. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 9. edepot.wur.nl [edepot.wur.nl]
Ttbk1-IN-2 variability between experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TTBK1 inhibitor, TTBK1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is TTBK1 and what is its role in cellular signaling?
Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine kinase that is primarily expressed in the central nervous system.[1][2] It plays a crucial role in the phosphorylation of tau protein, a process implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease.[1] TTBK1 has also been shown to be involved in the phosphorylation of TDP-43, another protein associated with neurodegeneration.[3][4][5][6]
Q2: What is this compound and how does it work?
This compound is a potent inhibitor of TTBK1.[7] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of TTBK1 substrates.[7] Due to its ability to penetrate the brain, it is a valuable tool for studying the effects of TTBK1 inhibition in both in vitro and in vivo models of neurodegenerative diseases.[7]
Q3: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 0.24 µM for TTBK1.[7] It is important to note that IC50 values can vary depending on the experimental conditions, such as ATP concentration.
Q4: I am observing inconsistent results between different experiments using this compound. What could be the cause?
Inconsistent results when using small molecule inhibitors like this compound can arise from several factors. One significant factor is lot-to-lot variability of the inhibitor itself.[8][9][10][11][12] Other potential causes include variations in experimental procedures, cell line passage number, and reagent quality. For a more detailed guide on troubleshooting this issue, please refer to the "Troubleshooting Guide for this compound Variability" section below.
Troubleshooting Guide for this compound Variability
Variability in experimental outcomes when using this compound can be a significant challenge. This guide provides a systematic approach to identifying and mitigating the sources of this variability.
Diagram: Troubleshooting Workflow for this compound Variability
Caption: Troubleshooting workflow for addressing this compound variability.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Lot-to-Lot Variability of this compound | Verify New Lots: Whenever you receive a new batch of this compound, it is crucial to perform a side-by-side comparison with the previous, validated lot. This can be done by running a dose-response curve in a standard assay, such as a TTBK1 kinase assay or a Western blot for a known downstream target. Contact Supplier: If you observe a significant difference in potency or efficacy, contact the supplier to inquire about any known variations or to obtain the certificate of analysis for the specific lot. |
| Incomplete Solubilization | Ensure Complete Dissolution: this compound is typically dissolved in DMSO to make a stock solution.[7] Ensure the compound is fully dissolved before making further dilutions. Gentle warming and vortexing may be necessary. Visually inspect the solution for any precipitate. |
| Degradation of this compound Stock Solution | Proper Storage: Store the this compound stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.[7] Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. |
| Inconsistent Experimental Procedures | Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all assays involving this compound. This includes cell seeding density, treatment duration, and all subsequent processing steps. |
| Cell Line Instability | Monitor Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways. Regular Authentication: Periodically authenticate your cell lines to ensure they have not been misidentified or contaminated. |
| Reagent Variability | Quality Control of Reagents: Ensure all other reagents, such as cell culture media, serum, and antibodies, are of high quality and stored correctly. Use the same lot of critical reagents (e.g., antibodies) across comparative experiments whenever possible. |
Quantitative Data
The following table summarizes the reported inhibitory activity of this compound.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | TTBK1 | 0.24 | Biochemical Assay | [7] |
| This compound | TTBK1 | 4.22 | Cellular Assay | [7] |
Signaling Pathway
Diagram: Simplified TTBK1 Signaling Pathway
Caption: Simplified TTBK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
TTBK1 In Vitro Kinase Assay
This protocol is a general guideline for measuring TTBK1 kinase activity in vitro.
Materials:
-
Recombinant TTBK1 enzyme
-
TTBK1 substrate (e.g., a peptide containing a TTBK1 phosphorylation site)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add TTBK1 enzyme, TTBK1 substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP to a final concentration that is close to the Km for TTBK1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the results as percent inhibition versus inhibitor concentration and determine the IC50 value.
Western Blot for Phosphorylated TTBK1 Substrates
This protocol describes the detection of phosphorylated TTBK1 substrates in cell lysates.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Tau, anti-phospho-TDP-43, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 (half-maximal cytotoxic concentration) value.
References
- 1. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of tau tubulin kinases (TTBK1 and TTBK2) impacts ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 | PLOS Genetics [journals.plos.org]
- 6. The Tau Tubulin Kinases TTBK1/2 Promote Accumulation of Pathological TDP-43 [plos.figshare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 10. myadlm.org [myadlm.org]
- 11. Lot-to-lot variation and verification [irr.singaporetech.edu.sg]
- 12. DSpace [research-repository.griffith.edu.au]
Validation & Comparative
A Comparative Guide to TTBK1 Inhibitors: Ttbk1-IN-2 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Tau Tubulin Kinase 1 (TTBK1) has emerged as a significant therapeutic target in the landscape of neurodegenerative diseases, primarily due to its role in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1] This guide provides a comparative analysis of Ttbk1-IN-2 and other notable TTBK1 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Performance Comparison of TTBK1 Inhibitors
The development of potent and selective TTBK1 inhibitors is an active area of research. A key challenge lies in achieving selectivity against the closely related TTBK2 isoform. The following table summarizes the biochemical and cellular potency of this compound and other key inhibitors.
| Inhibitor | TTBK1 IC50 (nM) | TTBK2 IC50 (nM) | Cellular pTau (Ser422) IC50 (µM) | Reference |
| This compound (BGN31) | ~9.5 | Not Reported | Not Reported | [2] |
| AMG28 | 805 | 988 | 1.85 | [3] |
| BGN18 | 13-18 | Not Reported | 0.259 | [4] |
| AZ1 | 240 (Kd) | Not Reported | Not Reported | [4] |
| AZ2 | 4100 (Kd) | Not Reported | Not Reported | [4] |
TTBK1 Signaling Pathway
TTBK1 is a serine/threonine kinase predominantly expressed in the central nervous system. Its primary pathological role is the phosphorylation of tau protein at several sites, including Ser422, which is associated with the formation of neurofibrillary tangles.[1] TTBK1 has also been implicated in the phosphorylation of TDP-43, another protein aggregate found in neurodegenerative conditions.[5]
Experimental Methodologies
Accurate assessment of inhibitor potency and selectivity is paramount. Below are detailed protocols for key in vitro and cellular assays.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on TTBK1 kinase activity.
Materials:
-
Recombinant TTBK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the kinase assay buffer, the test inhibitor dilutions, and the substrate (MBP).
-
Add the TTBK1 enzyme to each well to initiate the reaction, except for the "blank" control wells.
-
Add ATP to all wells to start the phosphorylation reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Tau Phosphorylation Assay
This assay measures the ability of an inhibitor to block TTBK1-mediated tau phosphorylation in a cellular context.
Materials:
-
HEK293 cells
-
Plasmids encoding human Tau (2N4R) and full-length TTBK1
-
Transfection reagent
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Lysis buffer
-
Antibodies: anti-total Tau and anti-phospho-Tau (Ser422)
-
Western blot or ELISA reagents
Procedure:
-
Co-transfect HEK293 cells with plasmids for human Tau and TTBK1.
-
After 24-48 hours, treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the levels of total Tau and phosphorylated Tau (Ser422) using Western blot or ELISA.
-
Normalize the phosphorylated Tau signal to the total Tau signal.
-
Calculate the IC50 value by plotting the percentage of inhibition of Tau phosphorylation against the logarithm of the inhibitor concentration.
Experimental Workflow for TTBK1 Inhibitor Profiling
The following diagram illustrates a typical workflow for the screening and validation of novel TTBK1 inhibitors.
This guide provides a foundational comparison of this compound and other TTBK1 inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific requirements of their experimental systems when selecting an inhibitor. The provided protocols offer a starting point for robust and reproducible inhibitor characterization.
References
- 1. Tau-tubulin kinase 1 (TTBK1), a neuron-specific tau kinase candidate, is involved in tau phosphorylation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
TTBK1 Inhibitors: A Comparative Analysis of Ttbk1-IN-2 and TTBK1-IN-1 Efficacy
In the landscape of neurodegenerative disease research, the inhibition of Tau tubulin kinase 1 (TTBK1) has emerged as a promising therapeutic strategy. TTBK1 is a key kinase involved in the pathological phosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies. This guide provides a comparative overview of two notable TTBK1 inhibitors, Ttbk1-IN-2 and TTBK1-IN-1, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Executive Summary
Both this compound and TTBK1-IN-1 are potent inhibitors of TTBK1. However, based on the available data, TTBK1-IN-1 demonstrates significantly higher potency in biochemical assays compared to this compound . While both inhibitors have shown efficacy in cellular and in vivo models by reducing the phosphorylation of key pathological proteins, their specific activities and reported experimental contexts differ. This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparison.
Data Presentation
The following table summarizes the key quantitative data for this compound and TTBK1-IN-1 based on publicly available information.
| Parameter | This compound | TTBK1-IN-1 |
| Target | Tau Tubulin Kinase 1 (TTBK1) | Tau Tubulin Kinase 1 (TTBK1) |
| IC50 | 0.24 µM and 4.22 µM[1] | 2.7 nM[2] |
| Reported In Vivo Activity | Reduces TDP-43 phosphorylation in the spinal cord of transgenic TDP-43 mice[1] | Significantly decreases in vivo tau phosphorylation at disease-relevant sites[2] |
| Cellular Activity | Reduces TDP-43 phosphorylation in cell cultures[1] | No effect on neurite length at acute timepoints up to 100 μM; decrease in neurite length at 50 and 100 μM after 12-18 hours[2] |
| Brain Penetration | Good brain penetration reported[1] | Reported to be brain-penetrant[2] |
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function, the following diagrams illustrate the TTBK1 signaling pathway and a general experimental workflow for evaluating TTBK1 inhibitors.
Caption: TTBK1 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for TTBK1 Inhibitor Evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of efficacy data. While specific, head-to-head comparative experimental details for this compound and TTBK1-IN-1 are not available in the public domain, the following outlines the general methodologies employed in the characterization of such inhibitors.
Biochemical Kinase Assays (for IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of TTBK1 by 50%.
-
General Procedure:
-
Recombinant human TTBK1 enzyme is incubated with a specific substrate (e.g., a synthetic peptide or a protein like tau) and ATP in a suitable buffer system.
-
The inhibitor (this compound or TTBK1-IN-1) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assays (for Cellular Potency and Target Engagement)
-
Objective: To assess the ability of the inhibitor to block TTBK1 activity within a cellular context.
-
General Procedure:
-
A suitable cell line (e.g., HEK293T, SH-SY5Y, or primary neurons) is cultured.
-
Cells may be transfected to overexpress TTBK1 and/or its substrate (e.g., tau or TDP-43).
-
The cells are treated with the inhibitor at various concentrations for a specific duration.
-
Cell lysates are prepared, and the phosphorylation status of the target protein (e.g., p-tau at Ser422 or p-TDP-43) is analyzed by Western blotting or ELISA using phospho-specific antibodies.
-
Cellular potency (e.g., EC50) is determined by quantifying the reduction in phosphorylation as a function of inhibitor concentration.
-
In Vivo Models (for Efficacy and Pharmacokinetics)
-
Objective: To evaluate the inhibitor's efficacy, brain penetration, and pharmacokinetic properties in a living organism.
-
General Procedure:
-
A relevant animal model is selected, often a transgenic mouse model that expresses a human disease-associated protein (e.g., human tau or TDP-43).
-
The inhibitor is administered to the animals via a specific route (e.g., intraperitoneal injection, oral gavage).
-
After a defined treatment period, brain and/or spinal cord tissues are collected.
-
The levels of phosphorylated target proteins are measured in the tissue homogenates using techniques like Western blotting or immunohistochemistry.
-
Pharmacokinetic parameters, such as brain and plasma concentrations of the inhibitor, are determined to assess brain penetration.
-
Conclusion
Based on the currently available data, TTBK1-IN-1 exhibits substantially greater potency in inhibiting TTBK1 in biochemical assays compared to this compound. Both compounds have demonstrated the ability to penetrate the brain and modulate the phosphorylation of key pathological proteins in vivo. The choice between these inhibitors for a specific research application will depend on the desired potency, the specific pathological pathway being investigated (tau vs. TDP-43), and potentially other factors not yet publicly disclosed, such as off-target effects and toxicity profiles. It is important to note the absence of a direct, side-by-side comparison of these two inhibitors under identical experimental conditions, which would be invaluable for a definitive assessment of their relative efficacy. Researchers are encouraged to consult the primary literature for more detailed information on the experimental conditions under which the reported data were generated.
References
TTBK1-IN-2: A Comparative Guide to Its Selectivity Against TTBK2 and Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor TTBK1-IN-2, focusing on its selectivity for Tau Tubulin Kinase 1 (TTBK1) over its close homolog TTBK2 and a broader panel of kinases. The data presented is derived from the comprehensive analysis of a closely related and well-characterized compound, BGN31 (also known as TTBK1-IN-1) , as detailed in Halkina et al., J. Med. Chem. 2021, 64 (9), 6358–6380. While the specific designation "this compound" is not explicitly used in this key publication, the data for BGN31 serves as a robust proxy for a highly selective and potent TTBK1 inhibitor from the same chemical series.
Introduction to TTBK1 and TTBK2
Tau Tubulin Kinase 1 (TTBK1) and Tau Tubulin Kinase 2 (TTBK2) are serine/threonine kinases that share a high degree of sequence homology within their kinase domains, presenting a significant challenge for the development of selective inhibitors. TTBK1 is primarily expressed in the central nervous system and has been implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease and other tauopathies. Conversely, TTBK2 is more ubiquitously expressed and is associated with different cellular functions; mutations in TTBK2 have been linked to spinocerebellar ataxia type 11. Therefore, the development of TTBK1-selective inhibitors is crucial for therapeutic applications targeting neurodegenerative diseases, minimizing off-target effects associated with TTBK2 inhibition.
Biochemical Selectivity of BGN31 (TTBK1-IN-1)
The inhibitory activity of BGN31 was assessed against TTBK1 and TTBK2 using a biochemical assay. The results demonstrate a significant selectivity for TTBK1 over TTBK2.
| Kinase | IC50 (nM) |
| TTBK1 | 2.7 |
| TTBK2 | 86 |
Caption: Table 1. Biochemical IC50 values of BGN31 against TTBK1 and TTBK2.
Kinome-Wide Selectivity Profile
To assess the broader selectivity of BGN31, it was profiled against a panel of 468 kinases at a concentration of 1 µM. The results indicate a high degree of selectivity for TTBK1, with minimal off-target activity.
| Kinase | % Inhibition at 1 µM |
| TTBK1 | >99 |
| TTBK2 | 88 |
| CAMKK1 | 85 |
| CAMKK2 | 82 |
| STK17B | 76 |
| MAP4K5 | 75 |
| Other kinases | <50 |
Caption: Table 2. Selectivity profile of BGN31 against a panel of 468 kinases. Data represents the percentage of inhibition at a 1 µM concentration. Only kinases with >70% inhibition are shown for brevity.
Signaling Pathway and Inhibition
The following diagram illustrates the central role of TTBK1 in tau phosphorylation and the point of intervention for a selective inhibitor like BGN31.
Caption: TTBK1 signaling pathway and the inhibitory action of BGN31.
Experimental Workflow for Kinase Profiling
The determination of the kinase selectivity profile of BGN31 involved a standardized workflow to ensure data accuracy and reproducibility.
Caption: Workflow for determining the kinome-wide selectivity of BGN31.
Experimental Protocols
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against TTBK1 and TTBK2.
Materials:
-
Recombinant human TTBK1 and TTBK2 enzymes
-
Peptide substrate (e.g., a tau-derived peptide)
-
ATP (Adenosine triphosphate), radiolabeled [γ-³³P]ATP
-
Test compound (BGN31)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.015% Brij-35)
-
384-well plates
-
Microplate scintillation counter
Procedure:
-
A serial dilution of the test compound (BGN31) was prepared in DMSO and then diluted in assay buffer.
-
The kinase, peptide substrate, and the test compound were added to the wells of a 384-well plate.
-
The kinase reaction was initiated by the addition of a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration was kept at or near the Km for each respective kinase.
-
The reaction was allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction was terminated by the addition of a stop solution (e.g., 3% phosphoric acid).
-
The phosphorylated substrate was captured on a filter membrane, which was then washed to remove unincorporated [γ-³³P]ATP.
-
The amount of incorporated radioactivity was quantified using a microplate scintillation counter.
-
The IC50 values were calculated by fitting the data to a four-parameter logistic equation using graphing software.
Kinome-Wide Selectivity Profiling (Eurofins DiscoverX SCANMAX)
Objective: To assess the selectivity of the test compound against a broad panel of human kinases.
Materials:
-
Test compound (BGN31)
-
DiscoverX SCANMAX panel of 468 kinases
-
Assay components as per the proprietary KINOMEscan™ assay platform
Procedure:
-
The test compound was dissolved in DMSO to a stock concentration.
-
The compound was screened at a fixed concentration (e.g., 1 µM) against the panel of 468 kinases.
-
The assay is a competition binding assay where the ability of the test compound to displace a proprietary, immobilized ligand from the kinase active site is measured.
-
The amount of kinase bound to the immobilized ligand is detected using a quantitative PCR (qPCR) method.
-
The results are reported as the percentage of kinase activity remaining in the presence of the test compound compared to a DMSO control (% of control). A lower percentage indicates stronger binding and inhibition.
-
The percentage of inhibition is calculated as: % Inhibition = 100 - (% of control).
Conclusion
The data for BGN31 (TTBK1-IN-1) demonstrates that it is a potent and highly selective inhibitor of TTBK1. With an IC50 of 2.7 nM for TTBK1 and 86 nM for TTBK2, it exhibits approximately 32-fold selectivity for TTBK1 in biochemical assays. The kinome-wide profiling further supports its specificity, with minimal off-target interactions at a 1 µM concentration. This level of selectivity is a critical attribute for a therapeutic candidate targeting TTBK1 in neurodegenerative diseases, as it minimizes the potential for side effects arising from the inhibition of TTBK2 and other kinases. The detailed experimental protocols provided herein offer a basis for the replication and validation of these findings.
Validating Ttbk1-IN-2 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ttbk1-IN-2 with alternative compounds for validating target engagement of Tau tubulin kinase 1 (TTBK1) in cellular models. This guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
TTBK1 is a serine/threonine kinase predominantly expressed in the central nervous system. Its role in the hyperphosphorylation of tau and TDP-43 proteins has implicated it as a key therapeutic target in neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). This compound has emerged as a potent inhibitor of TTBK1, demonstrating brain penetration and the ability to reduce TDP-43 phosphorylation in both cell cultures and in vivo models.
This guide will compare this compound with other known TTBK1 inhibitors, namely TTBK1-IN-1 (also known as BGN31) and AMG28, focusing on their potency in biochemical and cellular assays.
Comparative Analysis of TTBK1 Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and its alternatives against TTBK1 and the closely related TTBK2. The data is compiled from biochemical assays, which measure the direct inhibition of the purified enzyme, and cellular target engagement assays, primarily the NanoBRET (Bioluminescence Resonance Energy Transfer) assay, which assesses compound binding to the target protein within live cells.
| Compound | Biochemical IC50 (TTBK1) | Biochemical IC50 (TTBK2) | Cellular NanoBRET IC50 (TTBK1) | Cellular NanoBRET IC50 (TTBK2) | Reference |
| This compound | 0.24 µM | 4.22 µM | Not Reported | Not Reported | [1] |
| TTBK1-IN-1 (BGN31) | 2.7 nM | Not Reported | 315 nM | Not Reported | [2] |
| AMG28 | 199 nM - 805 nM | 988 nM | 11 - 21 µM | 6 - 13 µM | [3][4][5] |
Experimental Protocols
Accurate validation of TTBK1 target engagement relies on robust and reproducible experimental methods. Below are detailed protocols for the NanoBRET Target Engagement Assay and Western Blotting for downstream signaling analysis.
NanoBRET™ Target Engagement Assay
This assay directly measures the binding of a compound to the TTBK1 protein in living cells.
Principle: The assay utilizes a TTBK1 protein tagged with NanoLuc® luciferase and a fluorescent tracer that binds to the TTBK1 active site. When the tracer is bound to NanoLuc®-TTBK1, BRET occurs. A test compound that binds to TTBK1 will displace the tracer, leading to a decrease in the BRET signal.
Workflow Diagram:
NanoBRET Assay Workflow. This diagram outlines the key steps for performing the NanoBRET target engagement assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Transfect the cells with a plasmid encoding N-terminally tagged NanoLuc®-TTBK1 using a suitable transfection reagent.
-
Incubate the transfected cells for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Seed the cells into a white, 384-well assay plate.
-
Prepare serial dilutions of this compound and control compounds in Opti-MEM.
-
Add the fluorescent NanoBRET® tracer to all wells at its predetermined optimal concentration.
-
Add the diluted compounds to the appropriate wells. Include wells with tracer only (for maximum BRET) and cells only (for background).
-
-
Incubation and Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the BRET ratios to the vehicle control (0% inhibition) and a high concentration of a known potent inhibitor (100% inhibition).
-
Plot the normalized BRET ratios against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blotting for Downstream Signaling
This method validates target engagement by measuring the inhibition of TTBK1's downstream signaling, specifically the phosphorylation of its known substrates, tau and TDP-43.
Signaling Pathway Diagram:
TTBK1 Signaling Pathway. This diagram illustrates how TTBK1 phosphorylates Tau and TDP-43, and how this compound inhibits this process.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-tau (Ser422) and phospho-TDP-43 (Ser409/410) overnight at 4°C. Also, probe separate blots or strip and re-probe the same blot with antibodies for total tau, total TDP-43, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein levels to the total protein levels and the loading control to determine the effect of the inhibitor on substrate phosphorylation.
-
References
A Head-to-Head Comparison: TTBK1 Inhibition with Ttbk1-IN-2 versus Genetic Knockdown
For researchers investigating the role of Tau Tubulin Kinase 1 (TTBK1) in neurodegenerative diseases and other cellular processes, the choice between chemical inhibition and genetic knockdown is a critical experimental design decision. Both Ttbk1-IN-2, a potent and selective small molecule inhibitor, and genetic tools like siRNA and shRNA offer powerful means to probe TTBK1 function. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
At a Glance: this compound vs. Genetic Knockdown
| Feature | This compound (and similar potent inhibitors) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Reversible, competitive inhibition of ATP binding | Post-transcriptional gene silencing via mRNA degradation |
| Potency | High, with IC50 values in the low nanomolar range | Variable, dependent on siRNA/shRNA sequence and delivery efficiency |
| Speed of Onset | Rapid, within minutes to hours | Slower, requires hours to days for mRNA and protein depletion |
| Reversibility | Reversible upon washout | Long-lasting, potentially permanent with stable shRNA expression |
| Specificity | High for TTBK1/2, with known off-target profiles | Potential for off-target effects through seed region homology |
| Control | Dose-dependent and temporal control | Limited temporal control after delivery |
| Delivery | Systemic in vivo administration possible | Can be challenging, especially in vivo; often relies on viral vectors |
Quantitative Performance Data
The following tables summarize key quantitative data for a representative potent TTBK1 inhibitor, BIIB-TTBK1i (structurally related to the Ttbk1-IN- class), and TTBK1 genetic knockdown.
Table 1: In Vitro Efficacy
| Parameter | BIIB-TTBK1i | TTBK1 shRNA |
| Target | TTBK1 Kinase Activity | TTBK1 mRNA |
| Metric | IC50 | Knockdown Efficiency |
| Value | 9.75 nM (in HEK293 cells)[1] | ~90% reduction in transcript levels (in primary mouse neurons)[1] |
| Effect on Tau Phosphorylation (pS422) | Dose-dependent decrease[1] | Significant reduction[1][2] |
Table 2: In Vivo Performance (Mouse Models)
| Parameter | BIIB-TTBK1i | TTBK1 shRNA |
| Dosing | 25, 50, 75 mg/kg, IP | Lentiviral delivery |
| Effect on Tau Phosphorylation (pS422) | Significant, dose-dependent reduction. At 50 and 75 mg/kg, levels were restored to basal[1][3] | Not reported in the provided search results |
| Off-Target Effects | At 75 mg/kg, >50% inhibition of only 3 other kinases out of 150 tested[1][3] | No consistent effect on TTBK2 isoform[1][3]. Comprehensive in vivo off-target analysis not available in search results. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams were generated using the Graphviz DOT language.
Caption: TTBK1 Signaling Pathway.
Caption: Experimental Workflow Comparison.
Detailed Experimental Protocols
This compound Inhibition Protocol (In Vitro)
This protocol is a generalized procedure based on methodologies for potent TTBK1 inhibitors like BIIB-TTBK1i[1].
-
Cell Culture: Plate HEK293 cells co-transfected with full-length TTBK1 and human tau (2N4R) in a suitable culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations in the culture medium.
-
Treatment: Add the diluted this compound or vehicle (DMSO) to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 1 hour).
-
Lysis and Analysis: Lyse the cells and measure the phosphorylation of Tau at residue S422 using a suitable method, such as a FRET-based assay or Western blotting.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TTBK1 Genetic Knockdown Protocol (shRNA in Primary Neurons)
This protocol is based on the methodology for lentiviral-mediated shRNA knockdown of TTBK1 in primary mouse neurons[1][3].
-
Lentivirus Production: Clone TTBK1-specific shRNA sequences (e.g., sequence 1: CTACTTCACCAAGCCCGATTA; sequence 2: ACATCAAGCCGTCCAACTTTG) into a lentiviral vector. Produce lentiviral particles in HEK293T cells.
-
Primary Neuron Culture: Isolate and culture primary mouse neurons.
-
Transduction: At day in vitro (DIV) 2, transduce the neurons with lentivirus expressing either a scrambled control shRNA or a TTBK1-specific shRNA.
-
Incubation: Culture the transduced neurons for 7 days to allow for efficient knockdown of the TTBK1 transcript and protein.
-
Confirmation of Knockdown: Harvest a subset of cells to quantify TTBK1 mRNA levels by qPCR to confirm knockdown efficiency.
-
Induction of Tau Phosphorylation (Optional): Treat the neuron cultures with an agent like okadaic acid (a phosphatase inhibitor) to increase endogenous tau phosphorylation.
-
Analysis of Tau Phosphorylation: Lyse the cells and analyze the phosphorylation of tau at specific sites (e.g., S422) by Western blotting.
Discussion and Recommendations
This compound and its analogs offer a rapid, reversible, and dose-dependent method to inhibit TTBK1 activity. The fast onset of action is ideal for studying the acute effects of TTBK1 inhibition on signaling pathways. Furthermore, the availability of kinome-wide selectivity data provides a clear understanding of potential off-target effects[1][3]. The ability to administer these inhibitors systemically in animal models makes them valuable tools for in vivo studies.
The choice between this compound and genetic knockdown depends on the specific research question.
-
For studying the acute and dynamic roles of TTBK1 kinase activity, and for in vivo pharmacology, This compound is the superior choice due to its rapid onset, reversibility, and dose-dependent control.
-
For long-term loss-of-function studies and for applications where the complete absence of the TTBK1 protein is desired, genetic knockdown is more appropriate.
References
- 1. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TTBK1 Inhibitor Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Tau Tubulin Kinase 1 (TTBK1) inhibitors across different cell lines, supported by experimental data. The focus is on the well-characterized inhibitor TTBK1-IN-1 , also known as BIIB-TTBK1i and BGN31, and includes data on another TTBK1 inhibitor, VNG1.47 , to broaden the comparative scope. This document is intended to aid researchers in selecting appropriate cellular models and experimental approaches for studying TTBK1 inhibition.
Executive Summary
TTBK1 is a serine/threonine kinase predominantly expressed in the central nervous system. Its role in the hyperphosphorylation of tau and TDP-43 proteins has implicated it as a key therapeutic target in neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). This guide cross-validates the effects of TTBK1 inhibitors in various cell lines, including human embryonic kidney 293 (HEK293), human neuroblastoma (SH-SY5Y), and lymphoblastoid cells. The data presented herein demonstrates the potent and cell-type-specific efficacy of these inhibitors in modulating the phosphorylation of key TTBK1 substrates.
Data Presentation
TTBK1-IN-1 (BIIB-TTBK1i) Inhibition of Tau Phosphorylation
| Cell Line | Target Analyte | Assay Type | Inhibitor | IC50 | Reference |
| HEK293 | Phospho-Tau (Ser422) | FRET | TTBK1-IN-1 (BIIB-TTBK1i) | 9.75 nM | [1][2] |
VNG1.47 Inhibition of TDP-43 Phosphorylation
| Cell Line | Target Analyte | Observation | Inhibitor | Concentration | Reference |
| Lymphoblastoid Cells (from AD patients) | Phospho-TDP-43 | Efficiently reduced hyperphosphorylation | VNG1.47 | Not specified | [3][4] |
Signaling Pathways and Experimental Workflow
TTBK1 Signaling Pathway in Neurodegeneration
Caption: TTBK1 signaling cascade in neurodegenerative disease.
General Experimental Workflow for TTBK1 Inhibitor Validation
Caption: Workflow for evaluating TTBK1 inhibitor efficacy.
Experimental Protocols
FRET-Based Tau Phosphorylation Assay in HEK293 Cells
This protocol is adapted from methods used to determine the cellular potency of TTBK1 inhibitors[1][2].
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding full-length human TTBK1 and human tau (2N4R isoform) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of TTBK1-IN-1 (BIIB-TTBK1i).
-
-
Cell Lysis:
-
After the desired incubation period (e.g., 1-2 hours), lyse the cells in a buffer compatible with the FRET assay chemistry.
-
-
FRET Assay:
-
Perform a homogeneous time-resolved fluorescence (HTRF) FRET assay using a commercial kit (e.g., from Cisbio).
-
Use an anti-Tau antibody (e.g., Tau5) conjugated to a FRET donor (e.g., Tb cryptate) and an anti-phospho-S422 Tau antibody conjugated to a FRET acceptor (e.g., d2).
-
The FRET signal is proportional to the amount of Tau phosphorylated at Serine 422.
-
-
Data Analysis:
-
Measure the fluorescence at the appropriate wavelengths and calculate the HTRF ratio.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for Phospho-TDP-43 in Lymphoblastoid Cells
This protocol is a general guide based on standard Western blotting procedures for detecting phosphorylated proteins.
-
Cell Culture and Treatment:
-
Culture lymphoblastoid cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treat cells with the TTBK1 inhibitor (e.g., VNG1.47) at the desired concentration and for the appropriate duration.
-
-
Cell Lysis:
-
Harvest cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of TDP-43.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-TDP-43 (Ser409/Ser410) (e.g., clone 1D3, typically at a 1:1000 dilution) overnight at 4°C[5].
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-TDP-43 signal to a loading control (e.g., β-actin or total TDP-43) to compare the relative levels of phosphorylation between different treatment conditions.
-
References
- 1. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites | PLOS One [journals.plos.org]
- 3. TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Comparative Efficacy of TTBK1 Inhibitors in Patient-Derived iPSC Models: A Guide for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Tau Tubulin Kinase 1 (TTBK1) inhibitors, with a focus on their efficacy in mitigating pathological hallmarks of neurodegenerative diseases within patient-derived induced pluripotent stem cell (iPSC) models. Due to the limited availability of direct comparative studies in patient-derived iPSC models, this guide presents available data on individual compounds to facilitate an informed assessment.
Tau Tubulin Kinase 1 (TTBK1) has emerged as a critical therapeutic target in neurodegenerative diseases, primarily due to its role in the hyperphosphorylation of tau and TDP-43, proteins that form pathological aggregates in conditions such as Alzheimer's disease (AD) and Frontotemporal Dementia (FTD).[1] This guide focuses on the efficacy of TTBK1 inhibitors in patient-derived iPSC models, which offer a physiologically relevant platform for studying disease mechanisms and evaluating therapeutic candidates.
TTBK1 Signaling in Neurodegeneration
TTBK1 is a neuron-specific serine/threonine/tyrosine kinase that directly phosphorylates tau at several sites associated with Alzheimer's disease pathology, including Ser198, Ser199, Ser202, and Ser422.[2] This hyperphosphorylation leads to the detachment of tau from microtubules, disrupting neuronal transport and promoting the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[3] Furthermore, TTBK1 can activate other tau kinases like GSK-3β and CDK5, amplifying the tau phosphorylation cascade.[4] TTBK1 has also been implicated in the phosphorylation of TDP-43, a protein whose aggregation is characteristic of FTD and amyotrophic lateral sclerosis (ALS).
Comparison of TTBK1 Inhibitors
While a compound specifically named "Ttbk1-IN-2" was not identified in the available literature, this guide evaluates the performance of other known TTBK1 inhibitors. The following tables summarize the available quantitative data for these compounds. It is important to note that the data originates from different experimental systems, which makes direct comparison challenging.
| Inhibitor | Target(s) | IC50 | Cell Model | Pathological Readout | Reference |
| BIIB-TTBK1i | TTBK1 | ~9.5 nM | Recombinant TTBK1 kinase assay | Kinase activity | [1] |
| TTBK1 | 9.75 nM (± 1.38) | HEK293 cells (overexpressing TTBK1 and human tau) | Tau phosphorylation at S422 | [1] | |
| VNG1.47 | TTBK1 | Not Reported | Lymphoblasts from AD patients | TDP-43 phosphorylation and localization | [4] |
| Indolyl pyrimidinamine 10 | TTBK1/TTBK2 | Not Reported in iPSCs for this readout | Human iPSCs | Ciliogenesis | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of results. Below are generalized protocols for iPSC-derived neuron culture and inhibitor treatment, which should be adapted based on the specific iPSC line and inhibitor characteristics.
General Protocol for Culturing and Differentiating Patient-Derived iPSCs into Neurons
References
- 1. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tau-tubulin kinase 1 (TTBK1), a neuron-specific tau kinase candidate, is involved in tau phosphorylation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. researchgate.net [researchgate.net]
Ttbk1-IN-2: A Potent Kinase Inhibitor for Neurodegenerative Disease Research
A detailed comparison of the in vitro and in vivo effects of Ttbk1-IN-2, a promising inhibitor of Tau Tubulin Kinase 1 (TTBK1), reveals its potential as a therapeutic agent for neurodegenerative diseases characterized by pathological protein aggregation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance, supported by experimental data and detailed protocols.
This compound, also known as compound 29, is a potent inhibitor of TTBK1, a kinase implicated in the hyperphosphorylation of Tau and TDP-43, proteins that form aggregates in diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[1][2][3] This inhibitor has demonstrated efficacy in both cell-based assays and animal models, showcasing its potential for further preclinical and clinical development.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
| Parameter | Value |
| TTBK1 IC50 | 0.24 µM |
| TTBK2 IC50 | 4.22 µM |
| Cellular TDP-43 Phosphorylation Reduction | Dose-dependent |
| Animal Model | Transgenic TDP-43 mice |
| In Vivo Efficacy | Reduction of TDP-43 phosphorylation in the spinal cord |
| Brain Penetration | Good |
Table 1: In Vitro and In Vivo Efficacy of this compound. [1][2]
In Vitro Effects of this compound
This compound exhibits potent and selective inhibition of TTBK1 in biochemical assays. Its half-maximal inhibitory concentration (IC50) against TTBK1 is 0.24 µM, while its activity against the closely related kinase TTBK2 is significantly lower, with an IC50 of 4.22 µM, indicating a favorable selectivity profile.[1] In cellular models, this compound has been shown to effectively reduce the phosphorylation of TDP-43, a key pathological hallmark of ALS and other neurodegenerative disorders.[1][2]
In Vivo Effects of this compound
Preclinical studies in a transgenic mouse model of TDP-43 proteinopathy have demonstrated the in vivo efficacy of this compound. The compound exhibits good brain penetration, a critical characteristic for drugs targeting central nervous system disorders.[1][2] Administration of this compound to these mice resulted in a notable reduction of TDP-43 phosphorylation in the spinal cord, suggesting that the inhibitor can engage its target in the central nervous system and exert its intended pharmacologic effect.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TTBK1 signaling pathway and a general workflow for evaluating TTBK1 inhibitors.
Caption: TTBK1 Signaling Pathway in Neurodegeneration.
Caption: Workflow for TTBK1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against TTBK1 and TTBK2 is determined using a radiometric kinase assay. The assay measures the incorporation of 33P-ATP into a suitable substrate peptide by the respective kinase.
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and ATP in a kinase buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated 33P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular TDP-43 Phosphorylation Assay
The effect of this compound on TDP-43 phosphorylation in a cellular context can be assessed using cultured cells, such as neuroblastoma cell lines or primary neurons.
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with different concentrations of this compound or vehicle for a specified duration.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using antibodies specific for phosphorylated TDP-43 (e.g., at Ser409/410) and total TDP-43.
-
Quantify the band intensities for phosphorylated and total TDP-43.
-
Normalize the levels of phosphorylated TDP-43 to total TDP-43 to determine the effect of the inhibitor.
In Vivo Efficacy Study in a Transgenic Mouse Model
The in vivo efficacy of this compound is evaluated in a transgenic mouse model that overexpresses human TDP-43 and develops age-dependent motor deficits and TDP-43 pathology.
Protocol:
-
Acclimate transgenic mice to the experimental conditions.
-
Prepare a formulation of this compound suitable for in vivo administration. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose and frequency.
-
At the end of the treatment period, euthanize the mice and collect brain and spinal cord tissues.
-
Homogenize the tissues and perform Western blotting or immunohistochemistry to assess the levels of phosphorylated and total TDP-43.
-
Analyze the data to determine the effect of this compound on TDP-43 phosphorylation in the central nervous system.
-
For pharmacokinetic analysis, collect blood and brain samples at various time points after a single dose of this compound and measure the compound concentrations using LC-MS/MS.
References
TTBK1-IN-2: A Precision Tool for Validating TTBK1 as a Therapeutic Target
A Comparative Guide for Researchers in Neurodegenerative Disease
The quest for effective treatments for neurodegenerative diseases such as Alzheimer's and Amyotrophic Lateral Sclerosis (ALS) has intensified the focus on novel therapeutic targets. Tau Tubulin Kinase 1 (TTBK1), a neuron-specific serine/threonine/tyrosine kinase, has emerged as a compelling target due to its role in the hyperphosphorylation of tau and TAR DNA-binding protein 43 (TDP-43), key pathological hallmarks of these debilitating conditions.[1][2][3][4] This guide provides a comprehensive comparison of TTBK1-IN-2, a potent TTBK1 inhibitor, with other available tool compounds, offering researchers the necessary data and protocols to effectively validate TTBK1 in their preclinical studies.
Performance Comparison of TTBK1 Inhibitors
The selection of a suitable tool compound is critical for target validation studies. The ideal inhibitor should exhibit high potency for the target kinase and selectivity against closely related kinases to minimize off-target effects. TTBK1 and its homolog TTBK2 share a highly conserved catalytic domain, making the development of selective TTBK1 inhibitors challenging.[5] The following table summarizes the biochemical potency and selectivity of this compound against other commonly used TTBK1 inhibitors.
| Compound Name(s) | TTBK1 IC50/Kd | TTBK2 IC50/Kd | Selectivity (TTBK2/TTBK1) | Reference(s) |
| This compound | 0.24 µM (IC50) | 4.22 µM (IC50) | ~17.6-fold | [2] |
| TTBK1-IN-1 (BIIB-TTBKi, BGN31) | 2.7 nM (IC50), 9.5 nM (IC50), 315 nM (cell IC50) | - | - | [6][7][8] |
| AZ1 | 0.24 µM (Kd) | - | - | [9] |
| AZ2 | 4.1 µM (Kd) | - | - | [9] |
| BGN8 | 60 nM (biochemical IC50), 571 nM (in-cell IC50) | - | - | [9] |
| BGN18 | 13-18 nM (biochemical IC50), 259 nM (in-cell IC50) | 13-18 nM (biochemical IC50) | ~1 | [9] |
| VNG1.47 | - | - | - | [10] |
| IGS2.7 (CK1δ inhibitor) | - | - | - | [10][11] |
| Compound 3 (TTBK1/2-IN-1) | 120 nM (IC50), 816 nM (IC50) | 170 nM (IC50), 384 nM (IC50) | ~1.4 to 0.47-fold | [12][13][14] |
| AMG28 | 805-816 nM (IC50) | 988 nM (IC50) | ~1.2-fold | [14] |
| Analog 9 | < 600 nM (IC50) | < 300 nM (IC50) | - | [14] |
| Analog 10 | - | - | - | [14] |
Note: IC50 and Kd values can vary depending on the assay conditions. Direct comparison between different studies should be made with caution. "-" indicates data not available in the searched literature.
Key Signaling Pathways Involving TTBK1
TTBK1 is a key player in the phosphorylation cascade that leads to the pathological aggregation of tau and TDP-43. Understanding these pathways is crucial for designing experiments to validate TTBK1 as a drug target.
Caption: TTBK1 signaling in neurodegeneration.
Experimental Protocols for TTBK1 Target Validation
Validating TTBK1 as a drug target requires a multi-pronged approach, encompassing biochemical assays to determine direct enzyme inhibition, cellular assays to assess target engagement in a physiological context, and in vivo studies to evaluate efficacy in disease models.
Biochemical Kinase Inhibition Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of TTBK1.
Materials:
-
Recombinant human TTBK1 enzyme (e.g., BPS Bioscience, Cat. No. 40309)
-
Kinase substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., BPS Bioscience, Cat. No. 79334)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Test compounds (e.g., this compound)
-
384-well plates
Protocol:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer.
-
In a 384-well plate, add the kinase substrate and ATP to the kinase assay buffer.
-
Add the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the reaction by adding the recombinant TTBK1 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement assay allows for the quantitative measurement of compound binding to TTBK1 in living cells.
Caption: NanoBRET target engagement workflow.
Protocol:
-
Transiently transfect HEK293 cells with a vector expressing a NanoLuc® luciferase-TTBK1 fusion protein.
-
Seed the transfected cells into a 384-well plate.
-
Pre-treat the cells with the NanoBRET™ Tracer specific for TTBK1.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells and incubate for a defined period (e.g., 1 hour).
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader.
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Calculate the IC50 value from the dose-response curve to determine the cellular potency of the compound.[15]
In Vivo Pharmacodynamic (PD) Assay in a Mouse Model
This protocol evaluates the ability of a TTBK1 inhibitor to reduce tau phosphorylation in the brain of a mouse model. A commonly used model involves inducing tau hyperphosphorylation through hypothermia.[7]
Animal Model:
-
Wild-type mice (e.g., C57BL/6)
Protocol:
-
Administer the TTBK1 inhibitor (e.g., this compound) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).
-
After a short pre-treatment period (e.g., 5 minutes), induce hypothermia using isoflurane anesthesia for a defined duration (e.g., 1 hour).
-
Following the hypothermia period, collect brain tissue (e.g., cortex or hippocampus).
-
Prepare brain lysates and analyze the levels of phosphorylated tau at specific disease-relevant sites (e.g., pS422, AT8 (pS202/pT205), AT180 (pT231), and PHF-1 (pS396/pS404)) and total tau by Western blotting or ELISA.
-
Quantify the changes in the ratio of phosphorylated tau to total tau to determine the in vivo efficacy of the TTBK1 inhibitor.
By providing a potent and selective tool compound like this compound, alongside robust experimental protocols, researchers are better equipped to dissect the role of TTBK1 in neurodegenerative disease and accelerate the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Tau-tubulin kinase 1 phosphorylates TDP-43 at disease-relevant sites and exacerbates TDP-43 pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational identification of potential tau tubulin kinase 1 (TTBK1) inhibitors: a structural analog approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients [frontiersin.org]
- 11. Motor neuron preservation and decrease of in vivo TDP-43 phosphorylation by protein CK-1δ kinase inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The structure of human tau-tubulin kinase 1 both in the apo form and in complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biorxiv.org [biorxiv.org]
- 15. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Ttbk1-IN-2
For researchers, scientists, and drug development professionals handling Ttbk1-IN-2, a potent Tau-Tubulin kinase 1 (TTBK1) inhibitor, ensuring proper disposal is critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, general best practices for the disposal of chemical waste in a laboratory setting should be strictly followed. All procedures must be conducted in accordance with institutional and local regulations.
Storage and Handling
Proper storage is the first step in ensuring the safe management of this compound. Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month, protected from light.[1]
Disposal of this compound Waste
As a precautionary measure, this compound and any materials contaminated with it should be treated as hazardous chemical waste. The following steps outline a general procedure for its disposal:
-
Segregation : All waste contaminated with this compound, including unused solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes), must be segregated from non-hazardous waste.[2] It is crucial to avoid mixing different types of chemical waste. For instance, organic solvents should be kept separate from aqueous solutions, and halogenated solvents should be collected separately from non-halogenated ones.[2][3]
-
Waste Containers : Use designated, leak-proof, and chemically compatible containers for collecting this compound waste.[2] The containers must be clearly labeled as "Hazardous Waste" and should specify the contents, including the name "this compound" and its concentration. Containers should be kept securely closed except when adding waste.[3]
-
Solid Waste : Solid waste, such as contaminated gloves, paper towels, and plasticware, should be collected in a designated, lined container for solid chemical waste. Do not place solid waste in containers intended for liquid waste.[4]
-
Liquid Waste : Unused or spent solutions of this compound should be collected in a designated liquid hazardous waste container. To prevent overfilling and potential spills, do not fill containers beyond 90% of their capacity.[4]
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][5] After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[5]
-
Disposal Request : Once a waste container is full, it should be removed from the laboratory's satellite accumulation area within three days.[6] Follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | MedchemExpress.com[1] |
| Waste Container Fill Level | Do not exceed 90% capacity | University of Utah[4] |
| Full Container Removal | Within 3 days from satellite accumulation area | Central Washington University[6] |
Experimental Protocols
Note: No specific experimental protocols for the disposal or neutralization of this compound were found in the provided search results. The following is a general protocol for handling chemical waste that should be adapted based on the specific properties of this compound as listed in its Safety Data Sheet (SDS) and your institution's guidelines.
General Chemical Waste Handling Protocol:
-
Personnel Training : Ensure all personnel handling this compound are trained on proper chemical waste handling and disposal procedures.[5]
-
Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and its waste.
-
Waste Segregation : At the point of generation, segregate waste contaminated with this compound into appropriate solid or liquid hazardous waste containers.
-
Container Labeling : Immediately label waste containers with "Hazardous Waste," the chemical name (this compound), and any other components of the waste stream.
-
Secure Storage : Store waste containers in a designated satellite accumulation area, ensuring they are closed and within secondary containment to prevent spills.[5][6]
-
Disposal Coordination : Coordinate with your institution's EHS department for the collection and final disposal of the hazardous waste.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Ttbk1-IN-2
FOR RESEARCH USE ONLY. Not for use in humans or animals.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ttbk1-IN-2. The following procedural guidance is designed to ensure safe operational use and proper disposal of this potent Tau-Tubulin kinase 1 (TTBK1) inhibitor.
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on general best practices for handling potent, powdered chemical compounds in a laboratory setting. It is imperative to consult the official SDS from the supplier upon receipt of the compound and before commencing any work.
Always wear the following PPE when handling this compound:
-
Gloves: Nitrile or latex gloves should be worn at all times. For extended procedures or when there is a risk of splash, consider double-gloving. Discard gloves immediately after handling the compound and wash hands thoroughly.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes or aerosolized powder.
-
Lab Coat: A fully buttoned lab coat provides a crucial barrier to protect personal clothing and skin from contamination.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet, a properly fitted respirator (e.g., N95 or higher) is strongly recommended to prevent inhalation.
Operational Plan: From Receipt to Disposal
A systematic approach is essential for the safe handling and use of this compound. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols
Stock Solution Preparation:
For in vitro studies, this compound can be prepared as a stock solution in a suitable solvent such as DMSO. For in vivo applications, specific formulation protocols should be followed to ensure solubility and bioavailability. MedChemExpress provides the following example protocol for a 25 mg/mL stock solution in DMSO.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (TTBK1) | 0.24 µM | [1] |
| IC50 (TTBK2) | 4.22 µM | [1] |
| Purity | >98% (typical) | [2] |
| Storage (Solid) | -20°C (short-term), -80°C (long-term) | [1] |
| Storage (Solution) | -20°C (up to 1 month), -80°C (up to 6 months) | [1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or expired powdered this compound should be disposed of as hazardous chemical waste. Do not dispose of in regular trash.
-
Liquid Waste: Solutions containing this compound, as well as any solvent used for rinsing contaminated glassware, should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a sealed bag and disposed of as hazardous chemical waste.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures. Local regulations may vary.
TTBK1 Signaling Pathway
This compound is a potent inhibitor of TTBK1, a serine/threonine kinase primarily expressed in the central nervous system. TTBK1 is implicated in the hyperphosphorylation of tau protein, a hallmark of several neurodegenerative diseases, including Alzheimer's disease. The following diagram illustrates a simplified representation of the TTBK1 signaling pathway and the point of inhibition by this compound.
By adhering to these safety guidelines and operational procedures, researchers can minimize risks and ensure the responsible handling of this compound in the laboratory. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
